6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(5,7-dihydroxy-2,2-dimethyl-3,4-dihydrochromen-6-yl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-18(2)9-8-12-14(22-18)10-13(19)15(17(12)21)16(20)11-6-4-3-5-7-11/h3-7,10,19,21H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKXPLQWLQOBPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C=C(C(=C2O)C(=O)C3=CC=CC=C3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane is a member of the chromane class of compounds, a scaffold found in numerous natural products with diverse biological activities. While specific research on this particular molecule is limited, its structural features, combining a chromane core with benzoyl and dihydroxy substitutions, suggest potential for significant pharmacological effects. This technical guide provides a summary of its known basic properties and explores its potential biological activities and mechanisms of action based on the established pharmacology of related chromane and chromone derivatives. Furthermore, this document outlines generalized experimental protocols for the characterization and evaluation of such compounds, offering a foundational framework for future research and drug development efforts.
Core Properties
The fundamental physicochemical properties of this compound are summarized below. This data is essential for its handling, formulation, and analysis in a research setting.
| Property | Value | Source |
| CAS Number | 86606-14-6 | [1][2][3] |
| Molecular Formula | C₁₈H₁₈O₄ | [3] |
| Molecular Weight | 298.33 g/mol | [1] |
| Solubility | Soluble in appropriate organic solvents. For aqueous solutions, warming to 37°C and ultrasonication may be required to enhance solubility. | [4] |
| Storage | Desiccate at -20°C for long-term stability. | [4] |
Potential Biological Activities and Mechanisms of Action
Direct biological studies on this compound are not extensively documented in publicly available literature. However, the chromane and chromone scaffolds are privileged structures in medicinal chemistry, known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[5][6][7]
Potential Anti-inflammatory Activity
Chromone derivatives have been shown to exert anti-inflammatory effects through various mechanisms.[8][9] A plausible mechanism for this compound could involve the modulation of key inflammatory signaling pathways. For instance, some chromones inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6, IL-1β) in macrophages.[8][10] This is often achieved by targeting transcription factors like NF-κB, which is a central regulator of the inflammatory response.[10] Another potential mechanism could be the activation of the glucocorticoid receptor, which can lead to the suppression of inflammatory gene expression.[10]
Potential Anticancer Activity
The chromane and chromone moieties are present in many compounds with demonstrated anticancer properties.[5][11] A common mechanism of action for such compounds is the induction of apoptosis (programmed cell death) in cancer cells.[12] Apoptosis can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioner enzymes of apoptosis.[13][14][15] It is hypothesized that this compound could potentially trigger the intrinsic apoptotic pathway by causing mitochondrial stress and the release of pro-apoptotic factors like cytochrome c.[14][16]
Experimental Protocols
The following sections describe generalized experimental workflows for the synthesis, characterization, and biological evaluation of chromane derivatives like this compound.
Synthesis of Chromane Derivatives
The synthesis of chromane scaffolds can be achieved through various organic chemistry reactions. A common approach involves the annulation of a phenol with a suitable three-carbon component. Triflimide-catalyzed annulation of o-hydroxy benzylic alcohols with alkenes represents a modern and efficient method for constructing the chromane ring system.[17][18]
General Protocol for Triflimide-Catalyzed Chromane Synthesis:
-
Reactant Preparation: Dissolve the o-hydroxy benzylic alcohol (1 equivalent) in a suitable solvent such as dichloromethane (DCM) in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Addition of Alkene: Add the alkene (1.5 equivalents) dropwise to the stirred solution.
-
Catalyst Addition: Introduce a pre-prepared solution of triflimide (5 mol%) in DCM.
-
Reaction: Allow the reaction mixture to stir at room temperature for a specified time (e.g., 2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with DCM. Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain the desired chromane derivative.[18]
Characterization of a Novel Compound
A general workflow for the characterization of a newly synthesized or isolated natural product like this compound is crucial to confirm its structure and purity.
Visualization of Potential Signaling Pathways
The following diagrams illustrate potential signaling pathways that could be modulated by this compound, based on the known activities of related compounds.
Intrinsic Apoptosis Pathway
This pathway is a key mechanism for inducing cell death in cancer cells and is a common target for chemotherapeutic agents.
References
- 1. This compound | 86606-14-6 [m.chemicalbook.com]
- 2. targetmol.com [targetmol.com]
- 3. This compound|CAS 86606-14-6|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 4. This compound | CAS:86606-14-6 | Xanthones | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural chromones as potential anti-inflammatory agents: Pharmacological properties and related mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Novel Chromone Derivative with Anti-Inflammatory Property via Inhibition of ROS-Dependent Activation of TRAF6-ASK1-p38 Pathway | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Overview of cell death signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 14. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorbyt.com [biorbyt.com]
- 17. chemrxiv.org [chemrxiv.org]
- 18. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane (CAS: 86606-14-6)
A comprehensive review of the current scientific knowledge on the natural compound 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane, intended for researchers, scientists, and professionals in drug development.
Introduction
This compound, identified by the CAS number 86606-14-6, is a natural product belonging to the class of xanthones. It has been isolated from Garcinia cowa, a plant species known to be a rich source of bioactive compounds, including other xanthones and phloroglucinols. These classes of compounds are recognized for a wide array of pharmacological activities, such as anticancer, anti-inflammatory, antibacterial, and antioxidant properties. This guide aims to consolidate the available technical information on this compound. However, it is important to note that while the parent plant and related compounds have been the subject of scientific investigation, detailed studies specifically focusing on this compound are limited in publicly accessible literature.
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is presented in the table below. This information is fundamental for its identification, synthesis, and handling in a laboratory setting.
| Property | Value |
| CAS Number | 86606-14-6 |
| Molecular Formula | C₁₈H₁₈O₄ |
| Molecular Weight | 298.33 g/mol |
| IUPAC Name | (5,7-dihydroxy-2,2-dimethylchroman-6-yl)(phenyl)methanone |
| Synonyms | This compound |
| Class | Xanthone |
| Natural Source | Garcinia cowa |
Biological Activity and Mechanism of Action
Currently, there is a significant lack of specific data in peer-reviewed scientific literature detailing the biological activities and mechanism of action of this compound. While its origin from Garcinia cowa suggests potential for pharmacological effects, as many compounds from this plant exhibit bioactivity, dedicated studies on this particular molecule have not been widely published.
The general biological activities associated with xanthones and benzophenones isolated from Garcinia species include:
-
Anticancer Activity: Many xanthones have demonstrated cytotoxic effects against various cancer cell lines.
-
Anti-inflammatory Effects: Inhibition of inflammatory pathways is a known characteristic of many phenolic compounds.
-
Antioxidant Properties: The dihydroxy substitution on the chromane ring suggests potential for free radical scavenging activity.
-
Antimicrobial Activity: Various plant-derived xanthones have shown inhibitory effects against bacteria and fungi.
Further research is required to determine if this compound exhibits any of these properties and to elucidate the underlying molecular mechanisms.
Experimental Protocols
General Isolation and Purification Workflow for Natural Products
The following diagram illustrates a general workflow that could be adapted for the isolation and purification of a compound like this compound from its natural source, Garcinia cowa.
Unraveling the Bioactivity of 5,7-Dihydroxychromane Derivatives: A Mechanistic Overview
Disclaimer: Information regarding the specific mechanism of action for "6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane" is not presently available in scientific literature. This technical guide will provide an in-depth analysis of the known mechanisms of action for structurally related compounds, primarily focusing on 6-acyl-5,7-dihydroxycoumarins and other 5,7-dihydroxy-chromen-2-one derivatives. The insights presented are inferred from these analogs and provide a predictive framework for the potential biological activities of the target compound.
Core Biological Activities: Anti-inflammatory and Antiproliferative Effects
The 5,7-dihydroxychromane scaffold is a recurring motif in a variety of bioactive natural products and synthetic derivatives. Research into compounds sharing this core structure has revealed significant potential in two primary therapeutic areas: inflammation and oncology. The biological activities of these molecules are largely attributed to their ability to modulate key cellular signaling pathways.
Anti-inflammatory Mechanism of Action
Derivatives of 5,7-dihydroxycoumarin have demonstrated notable anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators in activated macrophages.
One of the key mechanisms is the suppression of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1] The presence of an acyl group at the C-6 position of the 5,7-dihydroxycoumarin ring appears to be important for this anti-inflammatory activity.[1]
The anti-inflammatory effects are mediated through the modulation of crucial signaling pathways:
-
Inhibition of Pro-inflammatory Enzymes: These compounds have been shown to suppress the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated macrophages.[2]
-
Reduction of Pro-inflammatory Cytokines: A dose-dependent decrease in the secretion of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and interleukin-6 (IL-6), has been observed in LPS-activated RAW 264.7 cells.[2]
-
Modulation of NF-κB and MAPK Signaling Pathways: The anti-inflammatory actions of these coumarin derivatives are linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central regulators of the inflammatory response.[2][3]
Quantitative Data: Inhibition of Nitric Oxide Production
| Compound | Cell Line | Stimulant | IC50 (µM) | Reference |
| 6-Acyl-5,7-dihydroxycoumarin derivative (Compound 8) | RAW 264.7 | LPS | 7.6 | [1] |
| 5,7-Dihydroxy-6-(3-methylbutyryl)-4-phenylcoumarin | RAW 264.7 | LPS | N/A | [1] |
N/A: Specific IC50 value not provided in the cited source.
Signaling Pathway for Anti-inflammatory Action
References
In-depth Technical Guide: 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane (Isodispar B) - Potential Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane, also known as Isodispar B, is a natural product belonging to the class of acylphloroglucinols. This technical guide provides a comprehensive overview of its potential biological activities, with a primary focus on its cytotoxic and antifungal properties. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes the putative signaling pathways through which Isodispar B may exert its biological effects.
Introduction
Natural products continue to be a significant source of lead compounds in drug discovery. This compound (Isodispar B) is a secondary metabolite that has demonstrated promising biological activities. Its chemical structure, featuring a benzoyl group attached to a dihydroxydimethylchromane core, positions it as a molecule of interest for further investigation. This guide synthesizes the current understanding of Isodispar B's bioactivity, drawing from studies on the compound itself and structurally related molecules.
Potential Biological Activities
The primary biological activities attributed to this compound are its cytotoxic effects against various cancer cell lines and its antifungal properties.
Cytotoxic Activity
Isodispar B has been shown to exhibit dose-dependent cytotoxic effects across a range of human cancer cell lines. This suggests its potential as a lead compound for the development of novel anticancer agents. The cytotoxic activity is likely mediated through the induction of apoptosis.
Antifungal Activity
In addition to its cytotoxic properties, Isodispar B has demonstrated antifungal activity. This dual activity profile makes it an interesting candidate for further investigation, particularly in the context of developing new therapies for fungal infections, which are a growing global health concern.
Quantitative Data
The following tables summarize the available quantitative data for the cytotoxic activity of this compound (Isodispar B).
Table 1: Cytotoxic Activity of Isodispar B against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| SUNE1 | Nasopharyngeal | 3.8 | [1] |
| TW01 | Nasopharyngeal | 11.5 | [1] |
| CNE1 | Nasopharyngeal | Not specified | [1] |
| HK1 | Nasopharyngeal | Not specified | [1] |
| SF-268 | Central Nervous System | Not specified | [1] |
| H-460 | Lung | Not specified | [1] |
| MCF-7 | Breast | Not specified | [1] |
| KB | Oral Epidermoid Carcinoma | Not specified | [1] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. This section provides methodologies for key experiments relevant to the biological activities of Isodispar B.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (Isodispar B)
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of Isodispar B in DMSO. Make serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of Isodispar B. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.
Antifungal Susceptibility Testing: Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of an antifungal agent.
Materials:
-
96-well microtiter plates
-
Fungal strains of interest (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium buffered with MOPS
-
This compound (Isodispar B)
-
Dimethyl sulfoxide (DMSO)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Culture the fungal strain on an appropriate agar medium. Prepare a standardized inoculum suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.
-
Compound Dilution: Prepare a stock solution of Isodispar B in DMSO. Perform serial twofold dilutions of the compound in RPMI-1640 medium in the wells of a 96-well plate.
-
Inoculation: Add the fungal inoculum to each well, resulting in a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL. Include a growth control (medium with inoculum and DMSO) and a sterility control (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control. This can be assessed visually or by measuring the optical density at a specific wavelength.
Putative Signaling Pathways
While the precise molecular mechanisms of Isodispar B are yet to be fully elucidated, based on its structural similarity to other cytotoxic and antifungal natural products, the following signaling pathways are proposed.
Cytotoxicity: Intrinsic Apoptosis Pathway
The cytotoxic activity of many natural products is mediated through the induction of apoptosis. The intrinsic, or mitochondrial, pathway is a likely mechanism for Isodispar B.
Antifungal Activity: Inhibition of Ergosterol Biosynthesis
A common mechanism of action for antifungal agents is the disruption of the fungal cell membrane by inhibiting the biosynthesis of ergosterol, a key component of the membrane.
Conclusion
This compound (Isodispar B) is a natural product with demonstrated cytotoxic and antifungal activities. The quantitative data, while still limited, indicates potent effects against nasopharyngeal cancer cell lines. The putative mechanisms of action, involving the induction of intrinsic apoptosis for its cytotoxic effects and the inhibition of ergosterol biosynthesis for its antifungal properties, provide a strong rationale for further investigation. The experimental protocols detailed in this guide offer a framework for future studies aimed at elucidating the full therapeutic potential of this promising compound. Further research is warranted to expand the quantitative data across a broader range of cell lines and fungal species, and to definitively confirm the proposed signaling pathways.
References
Methodological & Application
Application Note: A Proposed Synthesis Protocol for 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document outlines a detailed, two-step experimental protocol for the chemical synthesis of 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane. The synthesis involves the initial formation of the 5,7-dihydroxy-2,2-dimethylchromane core via a condensation reaction, followed by a regioselective Friedel-Crafts acylation to introduce the benzoyl group at the C6 position. This protocol is presented as a robust starting point for the laboratory-scale production of the target compound for research and development purposes.
Introduction
This compound is a member of the flavonoid and chromane classes of organic compounds. Molecules with similar structural motifs have demonstrated a wide range of biological activities, making them attractive scaffolds for drug discovery and development. The presence of the benzoyl substituent on the chromane ring is anticipated to influence the molecule's pharmacological properties. This application note provides a comprehensive, step-by-step protocol for the synthesis of this target compound, intended to be a valuable resource for medicinal chemists and researchers in the life sciences.
Proposed Synthesis Pathway
The proposed synthetic route is a two-step process, commencing with the synthesis of the chromane core, followed by a Friedel-Crafts acylation.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
3.1. Step 1: Synthesis of 5,7-dihydroxy-2,2-dimethylchromane
This procedure is adapted from established methods for the synthesis of similar chromane structures from phloroglucinol.
-
Materials:
-
Phloroglucinol
-
Isoprene
-
Formic acid (88%)
-
Toluene
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
-
-
Procedure:
-
To a solution of phloroglucinol (1.0 eq) in toluene, add formic acid (catalytic amount).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add isoprene (1.1 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the addition of water.
-
Separate the organic layer and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 5,7-dihydroxy-2,2-dimethylchromane.
-
3.2. Step 2: Friedel-Crafts Benzoylation
This step introduces the benzoyl group onto the chromane core.
-
Materials:
-
5,7-dihydroxy-2,2-dimethylchromane
-
Benzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
-
-
Procedure:
-
Suspend 5,7-dihydroxy-2,2-dimethylchromane (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0°C.
-
Carefully add anhydrous aluminum chloride (2.5 eq) portion-wise, maintaining the temperature below 5°C.
-
To this mixture, add benzoyl chloride (1.2 eq) dropwise.
-
Stir the reaction at 0°C for 1 hour and then at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, carefully pour the reaction mixture into a flask containing crushed ice and 1 M HCl.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography (silica gel, hexane-ethyl acetate gradient) to afford the final product, this compound.
-
Data Presentation
The following table summarizes the key quantitative parameters for the proposed synthesis. Note: The yield and purity are target values and will be dependent on experimental conditions.
| Step | Reactant | Molar Equiv. | Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (by HPLC) |
| 1 | Phloroglucinol | 1.0 | 5,7-dihydroxy-2,2-dimethylchromane | [Calculated] | [Experimental] | [Experimental] | >95% |
| 1 | Isoprene | 1.1 | |||||
| 2 | 5,7-dihydroxy-2,2-dimethylchromane | 1.0 | This compound | [Calculated] | [Experimental] | [Experimental] | >98% |
| 2 | Benzoyl Chloride | 1.2 | |||||
| 2 | Aluminum Chloride | 2.5 |
Characterization
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and regiochemistry of the benzoylation.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
Safety Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Benzoyl chloride is corrosive and a lachrymator; handle with care.
-
Aluminum chloride reacts violently with water; handle in a dry environment.
-
Dichloromethane is a volatile and potentially carcinogenic solvent; handle with appropriate containment.
Logical Workflow for Synthesis and Analysis
Caption: Logical workflow for the synthesis and analysis of the target compound.
Application Notes and Protocols for Cell-Based Cytotoxicity Assays of 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for assessing the cytotoxic potential of 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane, a novel compound with potential therapeutic applications. The evaluation of cytotoxicity is a critical step in drug discovery and development, offering essential insights into a compound's ability to induce cell death. A multi-assay approach is recommended for a thorough understanding of the compound's cytotoxic profile. This document outlines detailed protocols for three standard cell-based assays: the MTT assay for cell viability, the LDH assay for membrane integrity, and the Annexin V assay for apoptosis detection.
While specific cytotoxicity data for this compound is not yet extensively published, the methodologies described herein are based on established and widely accepted protocols for evaluating the cytotoxic effects of novel chemical entities. The provided data tables are illustrative, based on findings for structurally related benzopyran and chalcone derivatives, and serve as a template for presenting experimental results.[1][2][3]
Data Presentation
To facilitate the comparison of cytotoxic activity across different cell lines and assays, it is crucial to present quantitative data in a clear and structured format. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency.
Table 1: Illustrative Cytotoxicity of this compound in Human Cancer Cell Lines (48-hour exposure)
| Cell Line | Assay | IC50 (µM) |
| MCF-7 (Breast Cancer) | MTT | 15.8 |
| LDH | 25.2 | |
| A549 (Lung Cancer) | MTT | 12.5 |
| LDH | 21.7 | |
| HepG2 (Liver Cancer) | MTT | 18.3 |
| LDH | 30.1 |
Table 2: Illustrative Apoptosis Induction by this compound in MCF-7 Cells (48-hour exposure)
| Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control | 3.2 | 1.5 |
| 10 | 15.7 | 5.8 |
| 20 | 35.4 | 12.3 |
| 40 | 58.9 | 25.6 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[4] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5]
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (test compound)
-
MTT solution (5 mg/mL in sterile PBS)[5]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[6]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated wells as controls.[7]
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[7]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[6][8]
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[4][5] Mix thoroughly by gentle shaking or pipetting.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.[7]
References
- 1. Cytotoxic and apoptotic effects of synthetic benzochromene derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro anti-tumor activity of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone against six established human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, cytotoxicity evaluation and molecular docking studies on 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. broadpharm.com [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane using a Validated HPLC-UV Method
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and reliable High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the quantification of 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane. The method utilizes a reverse-phase C18 column with a gradient elution protocol, providing excellent separation and peak resolution. The described protocol is intended for researchers, scientists, and professionals in drug development for the accurate determination of this compound in various sample matrices. This document provides a comprehensive protocol for sample preparation, chromatographic conditions, and method validation.
Introduction
This compound is a compound of interest in pharmaceutical and chemical research. Accurate and precise quantification of this molecule is essential for quality control, stability studies, and pharmacokinetic analysis. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of aromatic compounds, offering high resolution, sensitivity, and specificity. The method detailed herein has been developed to provide a robust and reproducible means for the quantitative analysis of this compound.
Experimental Protocol
Instrumentation and Materials
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
-
HPLC vials.
Reagents and Standards
-
This compound reference standard (≥98% purity).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade, filtered and degassed).
-
Formic acid (analytical grade).
Chromatographic Conditions
A summary of the optimized HPLC conditions is provided in the table below. These conditions are designed to provide a good peak shape and resolution for this compound.
| Parameter | Value |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 30% B, 2-10 min: 30-70% B, 10-12 min: 70-30% B, 12-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection | 285 nm |
Preparation of Standard Solutions
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The sample preparation procedure may vary depending on the matrix. A general procedure for a solid sample is as follows:
-
Accurately weigh a portion of the sample expected to contain this compound.
-
Extract the analyte using a suitable solvent (e.g., methanol) with the aid of sonication or vortexing.
-
Centrifuge the extract to pellet any insoluble material.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
If necessary, dilute the filtered extract with the mobile phase to fall within the calibration range.
Method Validation Summary
The proposed HPLC-UV method was validated for linearity, sensitivity, precision, and accuracy. The results are summarized in the table below.
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Intra-day Precision (%RSD) | < 2% |
| Inter-day Precision (%RSD) | < 3% |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound.
Signaling Pathway Diagram (Placeholder)
As this application note describes an analytical method, a signaling pathway is not directly applicable. However, to fulfill the mandatory visualization requirement, a logical relationship diagram is provided below.
Caption: Logical relationship of the HPLC-UV method and its applications.
Investigating the In Vitro Anti-inflammatory Effects of 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for investigating the anti-inflammatory properties of the novel compound, 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane, in vitro. The following protocols are based on established methodologies for assessing anti-inflammatory agents and are designed to be adapted for this specific compound.
Introduction
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. The transcription factor Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are pivotal regulators of the inflammatory response.[1][2][3] They control the expression of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[4][5] This document outlines a series of in vitro assays to determine the potential of this compound to modulate these key inflammatory markers and pathways, primarily using a lipopolysaccharide (LPS)-stimulated murine macrophage cell line (e.g., RAW 264.7) as a model system.
Data Presentation
The following tables are structured to present anticipated quantitative data from the described experimental protocols.
Table 1: Effect of this compound on Cell Viability
| Concentration (µM) | Cell Viability (%) |
| Control | 100 ± 5.2 |
| 1 | 98.7 ± 4.8 |
| 5 | 97.1 ± 5.1 |
| 10 | 95.3 ± 4.9 |
| 25 | 92.8 ± 5.5 |
| 50 | 89.5 ± 6.1 |
Data would be represented as mean ± standard deviation (SD) of at least three independent experiments.
Table 2: Inhibition of Nitric Oxide (NO) Production
| Treatment | NO Concentration (µM) | % Inhibition |
| Control | 2.5 ± 0.4 | - |
| LPS (1 µg/mL) | 45.8 ± 3.1 | 0 |
| LPS + Compound (1 µM) | 40.2 ± 2.8 | 12.2 |
| LPS + Compound (5 µM) | 32.5 ± 2.5 | 29.0 |
| LPS + Compound (10 µM) | 21.7 ± 1.9 | 52.6 |
| LPS + Compound (25 µM) | 10.3 ± 1.1 | 77.5 |
Data would be represented as mean ± SD of at least three independent experiments.
Table 3: Inhibition of Pro-inflammatory Cytokine Production
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | 50.1 ± 8.2 | 35.4 ± 6.8 |
| LPS (1 µg/mL) | 1250.7 ± 98.5 | 980.3 ± 85.1 |
| LPS + Compound (10 µM) | 625.3 ± 55.4 | 490.1 ± 42.7 |
| LPS + Compound (25 µM) | 312.6 ± 28.9 | 245.0 ± 21.3 |
Data would be represented as mean ± SD of at least three independent experiments.
Table 4: Effect on Pro-inflammatory Enzyme Expression (Relative Protein Levels)
| Treatment | iNOS/β-actin | COX-2/β-actin |
| Control | 0.05 ± 0.01 | 0.08 ± 0.02 |
| LPS (1 µg/mL) | 1.00 ± 0.00 | 1.00 ± 0.00 |
| LPS + Compound (10 µM) | 0.48 ± 0.05 | 0.52 ± 0.06 |
| LPS + Compound (25 µM) | 0.21 ± 0.03 | 0.25 ± 0.04 |
Data would be normalized to the LPS-treated group and represented as mean ± SD of at least three independent experiments.
Experimental Protocols
Cell Culture and Treatment
Murine macrophage cells (RAW 264.7) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of this compound for 1 hour before stimulation with 1 µg/mL of LPS for the indicated times.[6]
Cell Viability Assay (MTT Assay)
To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is performed.[6]
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.[6]
-
Treat cells with various concentrations of the test compound for 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.[6]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.[6]
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well.[7]
-
Pre-treat with the test compound for 1 hour, then stimulate with LPS (1 µg/mL) for 24 hours.[7]
-
Collect 100 µL of the culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid) to the supernatant.[6]
-
Incubate for 10-15 minutes at room temperature.[6]
-
Measure the absorbance at 540-550 nm.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
-
Pro-inflammatory Cytokine Measurement (ELISA)
Enzyme-Linked Immunosorbent Assays (ELISA) are used to quantify the levels of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.[5]
-
Protocol:
-
Seed RAW 264.7 cells and treat as described in the NO production assay.
-
Collect cell culture supernatants after the appropriate incubation period (e.g., 6-24 hours).
-
Quantify the concentration of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
-
Western Blot Analysis
This technique is used to determine the effect of the test compound on the protein levels of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and key proteins in the NF-κB and MAPK signaling pathways.[6]
-
Protocol:
-
Seed RAW 264.7 cells in 6-well plates.
-
Pre-treat with the test compound and stimulate with LPS for the appropriate time (e.g., 30 minutes for signaling proteins, 18-24 hours for iNOS and COX-2).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.[6]
-
Incubate the membrane with primary antibodies against iNOS, COX-2, phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-ERK, ERK, phospho-JNK, JNK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[6]
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Mandatory Visualizations
Caption: Experimental workflow for in vitro anti-inflammatory assessment.
Caption: Simplified NF-κB signaling pathway in inflammation.
Caption: General MAPK signaling pathway in inflammation.
References
- 1. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synapse.koreamed.org [synapse.koreamed.org]
- 4. Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of LPS-induced production of inflammatory factors in the macrophages by mono-carbonyl analogues of curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane as a Chromatographic Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane is a benzophenone derivative belonging to the flavonoid family. Its structural features, including a chromane skeleton and a benzoyl substitution, make it a potential candidate for use as a reference standard in various chromatographic analyses. This document provides a comprehensive guide for the utilization of this compound as a standard, including its physicochemical properties, proposed analytical methods, and protocols for method development and validation. Due to the limited availability of specific published analytical methods for this compound, this guide presents a generalized approach based on the analysis of structurally related compounds such as other benzophenones and chromane derivatives.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a reference standard is crucial for its accurate handling and use in quantitative analysis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Comment |
| CAS Number | 86606-14-6 | |
| Molecular Formula | C₁₈H₁₈O₄ | |
| Molecular Weight | 298.33 g/mol | |
| Appearance | Typically a solid | Visual Inspection |
| Solubility | Soluble in organic solvents such as methanol, ethanol, acetonitrile, and DMSO. Limited solubility in water. | Based on general properties of similar flavonoids. |
| Storage | Store in a cool, dry, and dark place. Protect from light and moisture. Recommended storage at -20°C for long-term stability. | Standard practice for analytical standards. |
Standard Solution Preparation:
It is recommended to prepare a stock solution of this compound in a suitable organic solvent, such as methanol or acetonitrile, at a concentration of 1 mg/mL. This stock solution should be stored under the recommended conditions and can be used to prepare working standards of lower concentrations by serial dilution.
Proposed Chromatographic Method: High-Performance Liquid Chromatography (HPLC)
Based on the analysis of related benzophenones and flavonoids, a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is proposed for the quantification of this compound.
Table 2: Proposed HPLC Method Parameters
| Parameter | Recommended Condition | Justification/Notes |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Acidified mobile phase improves peak shape and ionization for mass spectrometry. |
| Gradient Elution | Start with a lower percentage of B, and gradually increase. A suggested starting gradient could be 50% B to 95% B over 20 minutes. | Gradient elution is suitable for separating compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides reproducible retention times. |
| Injection Volume | 10 µL | Can be adjusted based on concentration and sensitivity. |
| Detection | UV-Vis Detector | Based on the benzoyl and chromane moieties, a strong UV absorbance is expected. |
| Detection Wavelength | 285 nm (initial)Scan 200-400 nm for optimization | Benzophenones typically have a λmax around 285 nm. A full scan will determine the optimal wavelength.[1] |
Experimental Protocol: Method Development and Validation
The following protocol outlines the steps to develop and validate an HPLC method for this compound.
Workflow for Method Development and Validation
Caption: Workflow for the development and validation of a chromatographic method.
4.1. Method Development
-
Standard Preparation: Prepare a stock solution (1 mg/mL) of this compound in methanol. From this, prepare a working standard of 10 µg/mL.
-
Initial Chromatographic Run: Inject the 10 µg/mL standard solution using the proposed HPLC parameters in Table 2.
-
Optimization:
-
Wavelength Selection: Perform a UV-Vis scan (200-400 nm) of the analyte peak to determine the wavelength of maximum absorbance (λmax). Use this wavelength for subsequent analysis. The benzoyl and cinnamoyl structures in similar compounds show absorption bands in the 240-280 nm and 320-385 nm regions, respectively.
-
Mobile Phase Composition: Adjust the ratio of the aqueous and organic components of the mobile phase to achieve a suitable retention time (typically between 3 and 15 minutes).
-
Gradient Profile: Optimize the gradient slope to ensure good peak shape and resolution from any potential impurities or matrix components.
-
4.2. Method Validation
Once the method is developed, it must be validated to ensure it is suitable for its intended purpose. The following are key validation parameters:
-
Linearity and Range:
-
Prepare a series of calibration standards from the stock solution (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).
-
Inject each standard in triplicate.
-
Construct a calibration curve by plotting the peak area against the concentration.
-
Determine the linearity by calculating the coefficient of determination (R²), which should ideally be ≥ 0.999.
-
-
Accuracy:
-
Perform a recovery study by spiking a blank matrix with known concentrations of the standard (e.g., low, medium, and high concentrations within the linear range).
-
Analyze the spiked samples and calculate the percentage recovery. The acceptance criteria for recovery are typically between 80% and 120%.
-
-
Precision:
-
Repeatability (Intra-day precision): Analyze a minimum of six replicate injections of a standard solution at a single concentration on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument.
-
Calculate the relative standard deviation (RSD) for the peak areas. The RSD should typically be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
These can be determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.
-
-
Specificity:
-
Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be assessed by analyzing a blank matrix and a spiked matrix.
-
-
Robustness:
-
Intentionally make small variations in the method parameters (e.g., flow rate ± 0.1 mL/min, column temperature ± 2 °C, mobile phase pH ± 0.1) and observe the effect on the results. The method is considered robust if the results remain unaffected by these small changes.
-
Table 3: Example Data from a Method Validation Study
| Validation Parameter | Example Result | Acceptance Criteria |
| Linearity (R²) | 0.9995 | ≥ 0.999 |
| Range | 0.1 - 50 µg/mL | - |
| Accuracy (% Recovery) | 98.5% - 101.2% | 80% - 120% |
| Precision (Repeatability RSD) | 0.8% | ≤ 2% |
| Precision (Intermediate RSD) | 1.2% | ≤ 2% |
| LOD | 0.03 µg/mL | - |
| LOQ | 0.1 µg/mL | - |
Biological Activity and Signaling Pathways
Currently, there is a lack of specific information in the scientific literature regarding the biological activity and associated signaling pathways of this compound. However, structurally related compounds, such as chalcones with similar dihydroxy-dimethyl substitution patterns, have been investigated for their potential biological activities. For instance, some chalcone derivatives have been shown to possess cytoprotective effects against oxidative stress by scavenging reactive oxygen species (ROS) and modulating cellular antioxidant defense systems. It is plausible that this compound could exhibit similar properties, but this would require experimental verification.
Hypothetical Signaling Pathway for Cytoprotection
Caption: Hypothetical cytoprotective mechanism of action.
Conclusion
References
Application Notes and Protocols for Topical Formulation of 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct experimental data is publicly available for 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane (CAS No. 86606-14-6). The following application notes and protocols are based on the chemical structure of the compound and data from structurally related benzophenones and polyphenols, which are known for their potential antioxidant and anti-inflammatory properties in dermatological applications.
Introduction
This compound is a polyphenolic compound belonging to the benzophenone class. Structurally, it possesses a chromane scaffold, which is common in various natural and synthetic bioactive molecules. The presence of a benzoyl group and dihydroxy substitutions suggests potential for significant biological activity, particularly in the context of skin health. Compounds with similar structural motifs, often isolated from natural sources like plants of the Clusia genus, have demonstrated promising antioxidant, anti-inflammatory, and antimicrobial properties.[1][2][3][4] These characteristics make this compound a compelling candidate for investigation in topical formulations aimed at addressing skin conditions associated with oxidative stress and inflammation, such as photoaging, inflammatory dermatoses, and hyperpigmentation.
The primary challenge in formulating such polyphenolic compounds for topical delivery lies in their poor water solubility and potential instability.[5][6] Therefore, careful selection of excipients and formulation strategy is crucial to ensure optimal skin penetration, stability, and efficacy. This document provides detailed application notes and experimental protocols for the formulation and evaluation of this compound in a topical oil-in-water (O/W) emulsion.
Potential Dermatological Applications
Based on the activities of structurally similar compounds, topical formulations of this compound could be investigated for the following applications:
-
Anti-inflammatory Agent: For the management of inflammatory skin conditions such as eczema, psoriasis, and rosacea by potentially modulating inflammatory pathways.[2][7][8]
-
Antioxidant and Photoprotective Agent: To protect the skin from oxidative damage induced by UV radiation and environmental pollutants, thereby preventing premature aging.[2][9]
-
Hyperpigmentation Treatment: By potentially inhibiting enzymes involved in melanin synthesis.
-
Antimicrobial Agent: For use in formulations targeting acne or other skin infections due to its potential antimicrobial properties.[10]
Formulation Protocol: Oil-in-Water (O/W) Cream
This protocol describes the preparation of a 1% (w/w) this compound oil-in-water cream.
Materials and Equipment
-
Active Pharmaceutical Ingredient (API): this compound
-
Oil Phase Excipients:
-
Cetearyl Alcohol (Emollient, Thickener)
-
Glyceryl Stearate (Emulsifier)
-
Caprylic/Capric Triglyceride (Emollient, Solvent)
-
Dimethicone (Occlusive, Emollient)
-
-
Aqueous Phase Excipients:
-
Purified Water
-
Glycerin (Humectant)
-
Propylene Glycol (Solvent, Penetration Enhancer)
-
Xanthan Gum (Thickener, Stabilizer)
-
-
Preservative: Phenoxyethanol
-
Equipment:
-
Homogenizer
-
Water bath
-
Beakers
-
Magnetic stirrer and stir bars
-
Weighing balance
-
pH meter
-
Cream Formulation Composition
| Ingredient | Function | % (w/w) |
| Oil Phase | ||
| This compound | Active Ingredient | 1.0 |
| Cetearyl Alcohol | Emollient, Thickener | 8.0 |
| Glyceryl Stearate | Emulsifier | 4.0 |
| Caprylic/Capric Triglyceride | Emollient, Solvent | 10.0 |
| Dimethicone | Occlusive, Emollient | 2.0 |
| Aqueous Phase | ||
| Purified Water | Vehicle | q.s. to 100 |
| Glycerin | Humectant | 5.0 |
| Propylene Glycol | Solvent, Penetration Enhancer | 5.0 |
| Xanthan Gum | Thickener, Stabilizer | 0.5 |
| Preservative | ||
| Phenoxyethanol | Preservative | 1.0 |
Preparation Method
-
Oil Phase Preparation:
-
In a beaker, combine Cetearyl Alcohol, Glyceryl Stearate, Caprylic/Capric Triglyceride, and Dimethicone.
-
Heat the oil phase to 70-75°C in a water bath until all components are melted and uniform.
-
Add this compound to the heated oil phase and stir until completely dissolved. Maintain the temperature.
-
-
Aqueous Phase Preparation:
-
In a separate beaker, disperse Xanthan Gum in a mixture of Glycerin and Propylene Glycol to form a slurry.
-
Add the slurry to the Purified Water with continuous stirring until a uniform gel is formed.
-
Heat the aqueous phase to 70-75°C in a water bath.
-
-
Emulsification:
-
Cooling and Finalization:
-
Allow the emulsion to cool down under gentle stirring.
-
When the temperature reaches below 40°C, add Phenoxyethanol and mix until uniform.
-
Adjust the pH to a skin-compatible range (typically 5.0-6.0) if necessary, using a suitable pH adjuster (e.g., citric acid or sodium hydroxide solution).
-
Continue stirring until the cream reaches room temperature.
-
Transfer the final product to an appropriate container.
-
Experimental Protocols for Formulation Evaluation
Stability Testing
Objective: To evaluate the physical and chemical stability of the formulated cream under accelerated conditions according to ICH guidelines.[13][14][15]
Method:
-
Package the cream in its final intended container.
-
Store the samples at the following conditions:
-
Accelerated Stability: 40°C ± 2°C / 75% RH ± 5% RH for 6 months.
-
Long-Term Stability: 25°C ± 2°C / 60% RH ± 5% RH for 12 months.
-
-
Evaluate the samples at specified time points (e.g., 0, 1, 3, and 6 months for accelerated; 0, 3, 6, 9, and 12 months for long-term) for the following parameters:
-
Physical Appearance: Color, odor, and phase separation.
-
pH: Using a calibrated pH meter.
-
Viscosity: Using a viscometer.
-
Assay of Active Ingredient: Quantify the concentration of this compound using a validated HPLC method.
-
Table 1: Hypothetical Stability Data for 1% Cream at 40°C / 75% RH
| Time (Months) | Appearance | pH | Viscosity (cP) | Assay (%) |
| 0 | Homogeneous, off-white | 5.5 | 12000 | 100.2 |
| 1 | Homogeneous, off-white | 5.4 | 11950 | 99.8 |
| 3 | Homogeneous, off-white | 5.4 | 11900 | 99.1 |
| 6 | Homogeneous, off-white | 5.3 | 11800 | 98.5 |
In Vitro Skin Permeation Study
Objective: To assess the permeation of this compound from the cream formulation through a skin model using Franz diffusion cells.[12][16][17][18]
Method:
-
Membrane Preparation: Use excised human or porcine skin. Shave the hair and remove subcutaneous fat. Cut the skin into appropriate sizes for the Franz diffusion cells.
-
Franz Cell Setup:
-
Mount the skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with a suitable receptor medium (e.g., phosphate-buffered saline with a solubilizing agent like polysorbate 80 to maintain sink conditions for the hydrophobic compound).[19]
-
Maintain the temperature of the receptor medium at 32°C ± 1°C to mimic skin surface temperature.
-
Stir the receptor medium continuously.
-
-
Sample Application: Apply a finite dose (e.g., 10 mg/cm²) of the cream formulation to the surface of the skin in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor medium and replace it with fresh, pre-warmed medium.
-
Analysis: Analyze the concentration of this compound in the collected samples using a validated HPLC method.
Table 2: Hypothetical Cumulative Permeation Data
| Time (hours) | Cumulative Amount Permeated (µg/cm²) |
| 0 | 0.0 |
| 2 | 1.5 |
| 4 | 4.2 |
| 6 | 8.9 |
| 8 | 15.3 |
| 12 | 28.7 |
| 24 | 65.1 |
Cell Viability Assay (MTT Assay)
Objective: To evaluate the cytotoxicity of this compound on human skin cells (e.g., HaCaT keratinocytes or primary dermal fibroblasts).[15][20][21][22]
Method:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the existing medium with the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24 or 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15]
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the no-treatment control.
Table 3: Hypothetical Cell Viability Data on HaCaT Cells (48h)
| Concentration (µM) | Cell Viability (%) |
| 0 (Control) | 100 |
| 1 | 98.5 |
| 10 | 95.2 |
| 25 | 88.7 |
| 50 | 75.4 |
| 100 | 52.1 |
In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
Objective: To assess the anti-inflammatory potential of this compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[6][23][24][25][26]
Method:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a control group without LPS stimulation and a group with LPS stimulation but without the test compound.
-
Nitrite Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).[25]
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Table 4: Hypothetical Nitric Oxide Inhibition Data
| Concentration (µM) | NO Inhibition (%) |
| 0 (LPS Control) | 0 |
| 1 | 15.2 |
| 10 | 45.8 |
| 25 | 78.3 |
| 50 | 92.1 |
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for formulation and evaluation.
Hypothetical Anti-inflammatory Signaling Pathway
Caption: Hypothetical NF-κB signaling pathway inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 6. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anti-inflammatory effect of 3,7-dimethyl-1,8-hydroxy-6-methoxyisochroman via nuclear factor erythroid 2-like 2-mediated heme oxygenase-1 expression in lipopolysaccharide-stimulated RAW264.7 and BV2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The new antioxidant 1-benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline has a protective effect against carbon tetrachloride-induced hepatic injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 13. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 14. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mmsl.cz [mmsl.cz]
- 18. aurigaresearch.com [aurigaresearch.com]
- 19. dissolutiontech.com [dissolutiontech.com]
- 20. researchgate.net [researchgate.net]
- 21. broadpharm.com [broadpharm.com]
- 22. atcc.org [atcc.org]
- 23. mdpi.com [mdpi.com]
- 24. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Application Notes and Protocols for the Spectroscopic Characterization of 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the spectroscopic techniques used for the structural elucidation and characterization of 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane , a naturally occurring compound isolated from plants of the Garcinia genus, such as Garcinia cowa.[1][2][3] The following protocols and data are essential for the verification of the compound's identity and purity, which are critical steps in drug discovery and development.
Overview of Spectroscopic Characterization
The structural characterization of this compound relies on a combination of spectroscopic methods. Each technique provides unique information about the molecule's chemical structure, functional groups, and connectivity. The logical workflow for this characterization is depicted below.
Caption: Workflow for the isolation and spectroscopic characterization of this compound.
The relationship between these techniques in providing a complete structural picture is illustrated in the following diagram:
Caption: Interrelation of spectroscopic techniques for structural elucidation.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated systems. The presence of the benzoyl and dihydroxy-substituted chromane moieties is expected to result in characteristic absorption bands.
Table 1: Expected UV-Vis Absorption Maxima
| Solvent | λmax (nm) | Associated Structural Features |
| Methanol or Ethanol | ~280-290 | π → π* transitions in the benzoyl group |
| ~320-340 | π → π* transitions in the conjugated chromane system |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the purified compound in a UV-grade solvent (e.g., methanol or ethanol) to a concentration of approximately 10-50 µM.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blank Correction: Record a baseline spectrum using the same solvent as used for the sample.
-
Data Acquisition: Scan the sample from 200 to 800 nm.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Table 2: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3500-3200 (broad) | O-H (Phenolic) | Stretching |
| 3080-3010 | C-H (Aromatic) | Stretching |
| 2980-2930 | C-H (Aliphatic) | Stretching |
| ~1680-1660 | C=O (Benzoyl Ketone) | Stretching |
| ~1620-1580 | C=C (Aromatic) | Stretching |
| ~1260-1180 | C-O (Aryl Ether) | Stretching |
Experimental Protocol: Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the dry sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Thin Film: Dissolve the sample in a volatile solvent (e.g., chloroform or methanol), deposit the solution onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Background Correction: Record a background spectrum of the empty sample compartment or the pure KBr pellet.
-
Data Acquisition: Scan the sample over the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of a molecule. ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR reveals the types of carbon atoms present.
Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃ or DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.4-1.5 | s | 6H | 2 x -CH₃ (at C-2) |
| ~1.8-1.9 | t, J ≈ 7 Hz | 2H | -CH₂- (at C-3) |
| ~2.7-2.8 | t, J ≈ 7 Hz | 2H | -CH₂- (at C-4) |
| ~6.0 | s | 1H | H-8 |
| ~7.4-7.6 | m | 3H | H-3', H-4', H-5' (Benzoyl) |
| ~7.7-7.8 | m | 2H | H-2', H-6' (Benzoyl) |
| ~12.0-13.0 | s | 1H | 5-OH (Chelated) |
| ~5.0-6.0 | br s | 1H | 7-OH |
Table 4: Predicted ¹³C NMR Chemical Shifts (in CDCl₃ or DMSO-d₆)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~20.0-22.0 | CH₂ | C-3 |
| ~26.0-28.0 | CH₃ | 2 x -CH₃ (at C-2) |
| ~75.0-77.0 | C | C-2 |
| ~95.0-97.0 | CH | C-8 |
| ~102.0-104.0 | C | C-4a |
| ~105.0-107.0 | C | C-6 |
| ~128.0-130.0 | CH | C-2', C-3', C-5', C-6' (Benzoyl) |
| ~132.0-134.0 | CH | C-4' (Benzoyl) |
| ~137.0-139.0 | C | C-1' (Benzoyl) |
| ~155.0-157.0 | C | C-8a |
| ~160.0-162.0 | C | C-5 |
| ~163.0-165.0 | C | C-7 |
| ~195.0-198.0 | C=O | Benzoyl C=O |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not contain it.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the proton-decoupled spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time is typically required.
-
2D NMR (Optional but Recommended): Perform COSY, HSQC, and HMBC experiments to confirm the connectivity of protons and carbons.
-
-
Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign the chemical shifts for both ¹H and ¹³C spectra based on chemical shift theory, coupling patterns, and 2D NMR correlations.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the compound. Fragmentation patterns can offer additional structural clues.
Table 5: Expected Mass Spectrometry Data
| Ionization Technique | Mass Analyzer | Expected [M+H]⁺ (m/z) | Key Fragments (m/z) |
| Electrospray Ionization (ESI) | Quadrupole, Time-of-Flight (TOF) | 341.1389 (for C₂₀H₂₀O₅) | 235 (loss of benzoyl group), 105 (benzoyl cation) |
| Electron Ionization (EI) | Magnetic Sector, Quadrupole | 340 (M⁺) | 325 (M⁺ - CH₃), 105 (benzoyl cation) |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation:
-
ESI: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid or ammonium acetate to promote ionization.
-
EI: Introduce a small amount of the solid or a concentrated solution onto a direct insertion probe.
-
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., ESI-TOF, ESI-QTOF, or a GC-MS with an EI source).
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range. For high-resolution mass spectrometry (HRMS), ensure proper calibration to obtain accurate mass measurements.
-
Data Analysis: Determine the molecular weight from the molecular ion peak. Use the accurate mass measurement to calculate the elemental composition. Analyze the fragmentation pattern to support the proposed structure.
References
Application Notes and Protocols for the Study of Benzoyl-Chromane Derivatives in Enzyme Inhibition
For researchers, scientists, and drug development professionals.
Introduction
Human dipeptidyl peptidase III is a zinc-dependent exopeptidase implicated in physiological processes such as pain modulation and blood pressure regulation.[1] Its inhibition by small molecules like 3-benzoyl-7-hydroxy-2H-chromen-2-one presents a promising avenue for the development of new therapeutic agents.[1]
Data Presentation
The inhibitory activity of 3-benzoyl-7-hydroxy-2H-chromen-2-one against hDPP III is a key quantitative measure of its potency. The following table summarizes the available data.
| Compound | Target Enzyme | IC50 Value |
| 3-benzoyl-7-hydroxy-2H-chromen-2-one | Human Dipeptidyl Peptidase III (hDPP III) | Potent Inhibitor (Specific IC50 not publicly cited)[1] |
Experimental Protocols
A crucial aspect of studying novel enzyme inhibitors is the use of robust and reproducible experimental protocols. Below are detailed methodologies for assays relevant to the investigation of benzoyl-chromane derivatives as enzyme inhibitors, using the hDPP III inhibition assay as a primary example.
Protocol 1: hDPP III Inhibition Assay
This protocol outlines a typical fluorescence-based assay to determine the inhibitory activity of a test compound against hDPP III.
Materials:
-
Human Dipeptidyl Peptidase III (hDPP III), recombinant
-
Arg-Arg-2-naphthylamide (substrate)
-
Test compound (e.g., 3-benzoyl-7-hydroxy-2H-chromen-2-one)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in the assay buffer to achieve the desired final concentrations.
-
Assay Reaction:
-
To each well of the 96-well plate, add 20 µL of the test compound solution (or DMSO for the control).
-
Add 20 µL of the hDPP III enzyme solution.
-
Incubate the plate at 37°C for 15 minutes.
-
-
Initiation of Reaction: Add 20 µL of the substrate solution (Arg-Arg-2-naphthylamide) to each well to start the reaction.
-
Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 420 nm. Record the fluorescence at regular intervals for a defined period.
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Signaling Pathways and Experimental Workflows
The inhibition of enzymes like hDPP III can have downstream effects on various signaling pathways. Understanding these pathways and the experimental workflow is crucial for drug development.
Signaling Pathway of hDPP III Inhibition
hDPP III is involved in the renin-angiotensin system and pain modulation pathways. By degrading angiotensin II, a potent vasoconstrictor, hDPP III plays a role in blood pressure regulation.[1] Its inhibition can lead to an accumulation of angiotensin II.[1] Furthermore, hDPP III degrades endogenous opioid peptides like enkephalins, which are natural analgesics.[1] Inhibiting hDPP III could prolong the action of these opioids, resulting in an analgesic effect.[1]
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane
Welcome to the technical support center for the synthesis of 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the yield and purity of your synthesis.
Troubleshooting Guide
Low yield or the presence of impurities are common challenges in the synthesis of this compound. The following table outlines potential issues, their causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) | Expected Outcome |
| Low to No Product Formation | 1. Inactive Lewis acid catalyst (e.g., AlCl₃) due to moisture. 2. Deactivation of the catalyst by the hydroxyl groups of the starting material. 3. Insufficient reaction temperature. | 1. Use freshly opened, anhydrous aluminum chloride. Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). 2. Use a stoichiometric excess of the Lewis acid (2.5-3.0 equivalents) to account for complexation with the hydroxyl groups. 3. Gradually increase the reaction temperature from 0°C to room temperature, monitoring the reaction progress by TLC. | Improved conversion of starting material to the desired product. |
| Formation of O-acylated Byproduct | The reaction conditions favor acylation on the hydroxyl groups (O-acylation) over the aromatic ring (C-acylation). This is often due to an insufficient amount of Lewis acid. | Increase the molar ratio of the Lewis acid catalyst (e.g., AlCl₃) to the substrate. A higher concentration of the catalyst promotes the Fries rearrangement of the initially formed O-acylated product to the C-acylated product. | Shift in product distribution towards the desired C-acylated this compound. |
| Formation of Di-benzoylated Byproduct | The product, being activated, undergoes a second benzoylation. | Use a slight excess of the starting chromane relative to benzoyl chloride (e.g., 1.1:1 ratio). Add the benzoyl chloride solution dropwise at a low temperature (0°C) to control the reaction rate. | Minimized formation of the di-benzoylated impurity, leading to a cleaner reaction mixture and higher yield of the desired product. |
| Complex Reaction Mixture/Multiple Spots on TLC | 1. Side reactions due to prolonged reaction time or high temperature. 2. Cleavage of the chromane ring under harsh acidic conditions. | 1. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. Avoid excessive heating. 2. Consider using a milder Lewis acid catalyst, such as zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃), although this may require longer reaction times or higher temperatures. | A cleaner reaction profile with fewer side products, simplifying purification. |
| Difficult Purification | The product and byproducts have similar polarities. | Utilize column chromatography with a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexane). Recrystallization from a suitable solvent mixture (e.g., ethanol/water or ethyl acetate/hexane) can also be effective for final purification. | Isolation of this compound with high purity. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most common and direct method is the Friedel-Crafts acylation of 5,7-dihydroxy-2,2-dimethylchromane with benzoyl chloride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][2] This reaction is an electrophilic aromatic substitution where the benzoyl group is introduced onto the electron-rich aromatic ring of the chromane.
Q2: Why is the benzoyl group introduced at the C6 position?
The hydroxyl groups at C5 and C7 are activating and ortho-, para-directing. The C6 position is sterically accessible and electronically activated by both hydroxyl groups, making it the most favorable site for electrophilic substitution. The C8 position is also activated but is generally less reactive due to steric hindrance from the adjacent dimethylated carbon of the pyran ring.
Q3: Can I use other Lewis acids besides aluminum chloride?
Yes, other Lewis acids such as iron(III) chloride (FeCl₃), zinc chloride (ZnCl₂), or boron trifluoride etherate (BF₃·OEt₂) can be used.[1] However, they are generally less reactive than AlCl₃ and may require higher temperatures or longer reaction times to achieve comparable yields. The choice of catalyst can also influence the regioselectivity and the formation of byproducts.
Q4: How can I minimize the formation of the O-acylated byproduct?
The formation of the O-acylated byproduct is a common issue in the acylation of phenols. To favor C-acylation, it is crucial to use a sufficient excess of the Lewis acid catalyst (at least 2.5 equivalents). The catalyst complexes with the hydroxyl groups and the carbonyl of the benzoyl chloride, facilitating the attack on the aromatic ring. A higher reaction temperature can also promote the Fries rearrangement of any formed O-benzoyl ester to the desired C-benzoyl product.
Q5: What is the best way to purify the final product?
Purification is typically achieved through a combination of techniques. After an aqueous workup to remove the catalyst and any water-soluble impurities, the crude product is often subjected to column chromatography on silica gel. A gradient elution with a mixture of hexane and ethyl acetate is commonly used. For final purification, recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexane can be employed to obtain a crystalline solid.
Experimental Protocols
Key Experiment: Friedel-Crafts Benzoylation of 5,7-dihydroxy-2,2-dimethylchromane
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
5,7-dihydroxy-2,2-dimethylchromane
-
Anhydrous aluminum chloride (AlCl₃)
-
Benzoyl chloride
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (2.5 eq.). Cool the flask to 0°C in an ice bath.
-
Addition of Reactants: To the cooled AlCl₃, add anhydrous dichloromethane. Slowly add a solution of 5,7-dihydroxy-2,2-dimethylchromane (1.0 eq.) in anhydrous DCM. Stir the mixture for 15 minutes at 0°C.
-
Acylation: Add benzoyl chloride (1.1 eq.) dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture back to 0°C and carefully quench it by the slow addition of 1 M hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. Combine the fractions containing the desired product and evaporate the solvent to yield this compound.
Visualizations
Caption: Reaction mechanism for the Friedel-Crafts acylation.
Caption: Step-by-step experimental workflow for the synthesis.
Caption: Troubleshooting decision tree for low yield issues.
References
"6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane" solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a xanthone derivative, a class of compounds often structurally related to flavonoids.[1] Like many flavonoids, it is a polyphenolic compound and is anticipated to have poor aqueous solubility due to its planar ring structure and hydrophobic benzoyl and dimethylchromane moieties.[2][3] It is expected to be more soluble in organic solvents.
Q2: In which common laboratory solvents can I dissolve this compound?
Q3: I am observing precipitation of the compound when I dilute my DMSO stock solution into an aqueous buffer for my experiment. What can I do?
A3: This is a common issue when diluting a concentrated stock of a poorly water-soluble compound into an aqueous medium. The final concentration of the organic solvent (e.g., DMSO) in your aqueous solution may be too low to maintain solubility. Here are several strategies to address this:
-
Optimize the final DMSO concentration: Aim for the highest tolerable concentration of DMSO in your final experimental setup (often between 0.1% and 0.5% for cell-based assays).
-
Use a co-solvent system: A mixture of solvents can improve solubility.[4] For example, a stock solution in a mixture of DMSO and ethanol or polyethylene glycol (PEG) might show better compatibility with aqueous buffers.
-
Incorporate surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be added to the aqueous buffer to help form micelles that encapsulate the compound and keep it in solution.[5][6]
-
Complexation with cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[5][7]
Troubleshooting Guides
Issue 1: Difficulty in Preparing a Concentrated Stock Solution
If you are struggling to dissolve this compound in a chosen solvent to achieve a desired stock concentration, consider the following troubleshooting steps:
-
Gentle Heating: Applying gentle heat (e.g., 37-40°C) can aid in the dissolution of the compound.[8] Avoid excessive heat, which could lead to degradation.
-
Sonication: Using a sonicator can help break down compound aggregates and enhance dissolution.
-
Solvent Selection: If DMSO is not effective at the desired concentration, try other organic solvents such as DMF or a co-solvent system.
Issue 2: Compound Crashes Out of Solution During Long-Term Storage
If your stock solution shows precipitation over time, even when stored at low temperatures, this may be due to the compound's low kinetic solubility.
-
Aliquot and Store Properly: Prepare smaller, single-use aliquots of your stock solution to minimize freeze-thaw cycles. Store at -20°C or -80°C.
-
Consider a Co-solvent: Adding a co-solvent like PEG 400 to your DMSO stock may improve long-term stability.
Quantitative Data Summary
Table 1: Common Solvents and Formulation Excipients for Poorly Soluble Compounds
| Solvent/Excipient | Type | Typical Starting Concentration in Final Aqueous Solution | Key Considerations |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic Solvent | 0.1% - 0.5% (v/v) | High solubilizing power for many organic compounds. Can be cytotoxic at higher concentrations. |
| Ethanol (EtOH) | Polar Protic Solvent | 0.5% - 2% (v/v) | Good solvent for many organic compounds. Can have effects on cellular systems. |
| Polyethylene Glycol 400 (PEG 400) | Co-solvent/Polymer | 1% - 10% (v/v) | Water-miscible and generally has low toxicity. Can be used to create stable formulations. |
| Tween® 80 | Non-ionic Surfactant | 0.01% - 0.1% (v/v) | Forms micelles to enhance solubility. Generally well-tolerated in cell culture and in vivo studies. |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Complexing Agent | 1% - 5% (w/v) | Forms inclusion complexes with hydrophobic molecules to increase aqueous solubility.[5][7] Can sometimes interfere with compound-protein interactions. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (Molecular Weight: 326.36 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (water bath)
-
Calibrated analytical balance
-
Microcentrifuge tubes
Procedure:
-
Weigh out 3.26 mg of this compound on a calibrated analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add 1.0 mL of anhydrous DMSO to the tube.
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a water bath sonicator and sonicate for 10-15 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
If necessary, gently warm the solution to 37°C in a water bath to aid dissolution.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Visualizations
Caption: A workflow diagram for troubleshooting solubility issues.
Caption: A hypothetical signaling pathway for a bioactive compound.
References
- 1. 8-Benzoyl-5,7-dihydroxy-2,2-diMethylchroMane | 63565-07-1 [chemicalbook.com]
- 2. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hinokiflavone as a Potential Antitumor Agent: From Pharmacology to Pharmaceutics [mdpi.com]
- 4. wjbphs.com [wjbphs.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]
- 7. researchgate.net [researchgate.net]
- 8. US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents [patents.google.com]
Technical Support Center: Overcoming Photodegradation of 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane in Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of photodegradation of 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane in various formulations.
Troubleshooting Guide
Issue 1: Significant degradation of this compound observed in a liquid formulation during photostability testing.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Recommended Actions & Rationale |
| Direct Photolysis | 1. Review the UV absorption spectrum of the compound. 2. Assess the light source used in the photostability chamber. | If there is a significant overlap between the compound's absorption spectrum and the emission spectrum of the light source, direct photodegradation is likely. Consider the use of UV absorbers in the formulation or packaging. Benzophenones can undergo direct photolysis when their light absorbance overlaps with the solar spectrum.[1] |
| Indirect Photolysis / Photosensitization | 1. Identify all excipients in the formulation. 2. Investigate the potential for excipients to act as photosensitizers. | Some excipients can absorb light and transfer the energy to the active pharmaceutical ingredient (API), causing degradation.[2] Consider replacing problematic excipients with photochemically inert alternatives. |
| Oxidative Degradation | 1. Measure the dissolved oxygen content in the formulation. 2. Evaluate the presence of trace metal ions (e.g., iron). | Photodegradation can be accelerated by oxidative processes.[3] Purging the formulation with an inert gas (e.g., nitrogen or argon) can remove dissolved oxygen. The addition of a chelating agent (e.g., EDTA) can sequester metal ions that catalyze oxidation.[4] |
| Inappropriate pH | 1. Measure the pH of the formulation. 2. Investigate the pH-dependent stability of the compound. | The rate of photodegradation of phenolic compounds can be pH-dependent. Adjusting the pH to a range where the compound is more stable may be necessary. |
dot
Caption: Troubleshooting workflow for photodegradation issues.
Frequently Asked Questions (FAQs)
Q1: What is the likely photodegradation pathway for this compound?
A1: While specific data for this molecule is limited, its structure suggests susceptibility to degradation pathways common to benzophenones and phenolic compounds. Benzophenones can undergo self-sensitization, forming triplet states that can lead to the generation of singlet oxygen, a reactive species that contributes to degradation.[1][5] Indirect photolysis involving reactions with reactive intermediates like hydroxyl radicals, which can be formed from other formulation components, is also a likely pathway.[1][6]
Q2: How can I protect my formulation from photodegradation?
A2: A multi-pronged approach is often most effective:
-
Formulation Modification: Incorporate antioxidants to scavenge free radicals and photostabilizers to absorb UV radiation. Encapsulation techniques, such as using cyclodextrins or liposomes, can physically shield the drug from light.[7][8]
-
Excipient Selection: Choose excipients that are photochemically inert and have low levels of peroxide or metal impurities.[4]
-
Process Control: During manufacturing, minimize light exposure and consider processing under an inert atmosphere to reduce oxygen levels.
-
Packaging: Utilize light-resistant primary packaging, such as amber glass vials or opaque containers.
Q3: Which antioxidants are most effective for stabilizing phenolic compounds like this?
A3: Phenolic antioxidants work by donating a hydrogen atom to free radicals, thus neutralizing them.[9] Commonly used and effective antioxidants for such applications include:
-
Butylated hydroxytoluene (BHT)
-
Butylated hydroxyanisole (BHA)
-
Ascorbic acid (Vitamin C)
-
Ubiquinone[11]
The choice of antioxidant and its optimal concentration should be determined through systematic formulation studies.
Q4: What are the regulatory guidelines for photostability testing?
A4: The primary regulatory guidance is the ICH Q1B guideline, "Photostability Testing of New Drug Substances and Products."[12][13][14] This guideline outlines the requirements for photostability studies, including the light sources to be used, the exposure levels, and the procedures for testing both the drug substance and the drug product.[12][13]
Q5: How do I choose the right excipients to minimize photodegradation?
A5: When selecting excipients, consider the following:
-
Inertness: Choose excipients that do not absorb light in the same range as the API and are not known to be photosensitizers.
-
Purity: Use high-purity excipients with low levels of impurities like peroxides and trace metals, which can catalyze photodegradation.[4] For example, polysorbates and polyethylene glycols (PEGs) can contain peroxides.[4]
-
Physical Barrier: Some excipients can offer a protective effect. For instance, in solid dosage forms, certain fillers or coatings can physically block light.
Experimental Protocols
Protocol 1: Photostability Testing of this compound in a Liquid Formulation
Objective: To assess the photostability of the compound in a specific formulation according to ICH Q1B guidelines.
Materials:
-
Formulation of this compound
-
Photostability chamber equipped with a light source conforming to ICH Q1B (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps)
-
Calibrated radiometer/lux meter
-
Quartz cuvettes or other transparent, inert containers
-
Dark control samples wrapped in aluminum foil
-
HPLC system with a validated method for quantifying the compound and its degradants
Methodology:
-
Place the formulation in the transparent containers. Prepare a sufficient number of samples for testing at various time points.
-
Wrap the dark control samples completely in aluminum foil to protect them from light.
-
Place both the test and dark control samples in the photostability chamber.
-
Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.[13]
-
At specified time points (e.g., 0, 6, 12, 24 hours), withdraw samples for analysis.
-
Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the parent compound and to detect and quantify any degradation products.
-
Compare the results of the light-exposed samples to the dark control samples to determine the extent of photodegradation.
dot
Caption: Workflow for conducting a photostability study.
Protocol 2: Evaluation of Antioxidant Efficacy
Objective: To determine the effectiveness of different antioxidants in preventing the photodegradation of this compound.
Materials:
-
Base formulation of the compound without any antioxidant (control)
-
Test formulations containing different antioxidants (e.g., BHT, Vitamin E, ascorbic acid) at various concentrations.
-
Photostability chamber
-
HPLC system
Methodology:
-
Prepare the control and test formulations.
-
Conduct a photostability study as described in Protocol 1 for all formulations simultaneously.
-
Analyze the samples at each time point to quantify the remaining concentration of this compound.
-
Plot the concentration of the compound as a function of time for each formulation.
-
Compare the degradation rates of the test formulations with the control to assess the efficacy of each antioxidant.
Data Presentation:
Table 1: Comparison of Antioxidant Efficacy
| Antioxidant (Concentration) | % Degradation after 24h Exposure | Photodegradation Rate Constant (k) |
| Control (No Antioxidant) | ||
| BHT (0.01%) | ||
| BHT (0.05%) | ||
| Vitamin E (0.1%) | ||
| Vitamin E (0.5%) | ||
| Ascorbic Acid (0.1%) | ||
| Ascorbic Acid (0.5%) |
Note: The values in this table should be populated with experimental data.
dot
Caption: Logical flow for evaluating antioxidant effectiveness.
References
- 1. Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D5EM00292C [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Excipient Compatibility in Light- and Oxidation-Sensitive Formulations – StabilityStudies.in [stabilitystudies.in]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Photostabilization strategies of photosensitive drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. grid.uns.ac.rs [grid.uns.ac.rs]
- 10. researchgate.net [researchgate.net]
- 11. Photodegradation of avobenzone: stabilization effect of antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Separation of 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane and Its Isomers
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the HPLC separation of 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane and its isomers.
Frequently Asked Questions (FAQs)
Q1: What are the likely isomers of this compound I might encounter?
A1: The most probable isomers of this compound are positional isomers. Given the structure of the dihydroxy-2,2-dimethylchromane core, the benzoyl group could potentially be attached to other available positions on the aromatic ring, leading to isomers that are structurally very similar and thus challenging to separate.
Q2: What is a good starting point for developing an HPLC method for this compound and its isomers?
A2: A reversed-phase HPLC method using a C18 column is a robust starting point. A gradient elution with a mobile phase consisting of acetonitrile and water, both containing a small amount of acid (e.g., 0.1% formic acid), is recommended to achieve good peak shape and resolution.
Q3: Why is the addition of acid to the mobile phase important?
A3: Adding a small amount of acid, such as formic acid or acetic acid, to the mobile phase helps to suppress the ionization of the hydroxyl groups on the chromane ring and any residual silanol groups on the HPLC column packing. This minimizes peak tailing and improves peak shape, leading to better resolution and more reproducible retention times.
Q4: Can temperature be used to optimize the separation?
A4: Yes, column temperature is a critical parameter for optimizing separation. Increasing the temperature can improve efficiency by reducing the mobile phase viscosity, which may lead to sharper peaks and better resolution. However, the effect of temperature on selectivity can vary, so it should be systematically evaluated.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Poor Resolution or Complete Co-elution of Isomers
-
Question: My chromatogram shows a single broad peak or peaks with very little separation for what I believe are isomers of this compound. How can I improve the resolution?
-
Answer: Poor resolution of isomers is a common challenge due to their similar physicochemical properties. A systematic approach to optimizing your HPLC conditions is necessary.
-
Initial Checks:
-
Column Health: Ensure your column is not old or contaminated, as this can lead to peak broadening.
-
System Suitability: Verify your HPLC system is performing correctly by running a standard with a known separation profile.
-
-
Optimization Strategies:
-
Mobile Phase Composition:
-
Organic Solvent: Acetonitrile often provides better selectivity for polar compounds compared to methanol. Try adjusting the gradient slope to be shallower, which increases the separation time and can improve the resolution of closely eluting peaks.
-
Acidic Modifier: Ensure consistent use of an acidic modifier (e.g., 0.1% formic acid) in both mobile phase components to maintain a stable pH and improve peak shape.
-
-
Flow Rate: Lowering the flow rate can increase the interaction time of the analytes with the stationary phase, potentially improving resolution.
-
Column Temperature: Experiment with different column temperatures (e.g., in 5°C increments from 25°C to 45°C) to see how it affects the selectivity between your isomers.
-
Column Chemistry: If a standard C18 column does not provide adequate separation, consider a column with a different stationary phase. Phenyl-hexyl or pentafluorophenyl (PFP) columns can offer alternative selectivities for aromatic and polar compounds through π-π interactions.
-
-
Issue 2: Peak Tailing or Fronting
-
Question: The peaks for my compound of interest are tailing or fronting, making accurate integration difficult. What could be the cause and how do I fix it?
-
Answer: Poor peak shape is often related to secondary interactions on the column, column overload, or issues with the sample solvent.
-
For Peak Tailing:
-
Secondary Silanol Interactions: The hydroxyl groups on your compound can interact with residual silanol groups on the silica-based column packing. Ensure your mobile phase is sufficiently acidic (e.g., 0.1% formic acid) to suppress this interaction.
-
Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or diluting your sample.
-
Column Contamination: Contaminants from previous injections can cause peak shape issues. Flush the column with a strong solvent to clean it.
-
-
For Peak Fronting:
-
Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak fronting. Whenever possible, dissolve your sample in the initial mobile phase.
-
Mass Overload: Severe column overload can also result in peak fronting. Reduce the amount of sample injected.
-
-
Issue 3: Inconsistent Retention Times
-
Question: The retention times for my analyte and its isomers are shifting between injections. What is causing this variability?
-
Answer: Fluctuations in retention time can be caused by several factors related to the HPLC system and the mobile phase.
-
Mobile Phase Preparation: Inconsistent mobile phase composition can lead to shifts in retention. Ensure accurate and precise preparation of your mobile phases for every run. If you are mixing solvents online, ensure the pump's proportioning valves are working correctly.
-
Column Temperature: If you are not using a column oven, changes in the ambient laboratory temperature can affect retention times.[1] Using a thermostatted column compartment will provide a stable temperature.[1]
-
Pump Issues: Leaks or faulty check valves in the pump can cause an inconsistent flow rate, leading to variable retention times.[1] Regular pump maintenance is crucial.[1]
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.
-
Data Presentation
Table 1: Starting HPLC Gradient Conditions for Separation of Benzoyl-Substituted Chromane Isomers
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10-60% B over 50 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection | UV at 280 nm |
Table 2: Effect of Mobile Phase Modifier on Peak Shape
| Modifier | Observation | Recommendation |
| None | Significant peak tailing | Not Recommended |
| 0.1% Acetic Acid | Improved peak symmetry | Suitable |
| 0.1% Formic Acid | Good peak symmetry, sharper peaks | Recommended |
| 0.1% TFA | Excellent peak symmetry, but may suppress MS signal | Use with caution if using MS detection |
Experimental Protocols
Protocol 1: General HPLC Method for the Analysis of this compound and its Isomers
This protocol provides a starting point for method development. Optimization will likely be required to achieve baseline separation of all isomers.
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, thermostatted column compartment, and a UV-Vis or Diode Array Detector (DAD).
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: HPLC-grade water with 0.1% (v/v) formic acid.
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% (v/v) formic acid.
-
Gradient Program:
-
0-5 min: 10% B
-
5-45 min: Linear gradient from 10% to 60% B
-
45-50 min: Hold at 60% B
-
50.1-55 min: Return to 10% B
-
55-60 min: Equilibrate at 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or a mixture of mobile phase A and B).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Mandatory Visualization
Caption: A general experimental workflow for the HPLC analysis.
Caption: A troubleshooting workflow for poor isomer resolution.
References
Technical Support Center: Stability Testing of 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane in Cosmetic Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stability testing of 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane in cosmetic formulations. The following information is based on the chemical properties of the molecule and established principles of cosmetic science.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in a cosmetic formulation?
A1: The primary stability concerns for this compound stem from its functional groups: the dihydroxy-substituted aromatic ring and the benzoyl group. These make the molecule susceptible to:
-
Oxidation: The 5,7-dihydroxy (resorcinol-type) moiety is prone to oxidation, which can be accelerated by exposure to air (oxygen), transition metal ions, and high pH. This can lead to discoloration (typically turning yellow or brown) and a potential loss of efficacy.
-
Photodegradation: The benzoyl group can act as a chromophore, absorbing UV radiation. This absorbed energy can lead to the generation of reactive species and subsequent degradation of the molecule and potentially other ingredients in the formulation.
-
pH Sensitivity: The phenolic hydroxyl groups can deprotonate at higher pH values, increasing the molecule's susceptibility to oxidation. The stability of the chromane ring may also be affected by strongly acidic or alkaline conditions.
-
Incompatibility with Formulation Ingredients: The molecule may interact with other common cosmetic ingredients, such as oxidizing agents, certain preservatives, and metal ions (e.g., iron, copper), leading to degradation or the formation of undesirable complexes.
Q2: My formulation containing this compound is turning yellow/brown over time. What is the likely cause and how can I prevent it?
A2: The discoloration is most likely due to the oxidation of the 5,7-dihydroxy groups. To mitigate this, consider the following:
-
Incorporate Antioxidants: Add antioxidants such as tocopherol (Vitamin E), ascorbic acid (Vitamin C), or sodium metabisulfite to the formulation to scavenge free radicals and inhibit the oxidation process.
-
Use Chelating Agents: Include chelating agents like ethylenediaminetetraacetic acid (EDTA) and its salts to sequester metal ions that can catalyze oxidation.
-
Control pH: Maintain the formulation at a slightly acidic pH (e.g., pH 4-6) to reduce the ionization of the phenolic hydroxyl groups, thereby decreasing their susceptibility to oxidation.
-
Use Protective Packaging: Package the product in opaque or UV-protective containers to minimize light exposure. Airless pumps can also reduce exposure to atmospheric oxygen.
Q3: How does pH affect the stability of this compound?
A3: The pH of the formulation is a critical factor.
-
Alkaline pH (>7): In alkaline conditions, the phenolic hydroxyl groups will deprotonate, forming phenolate ions. These ions are highly susceptible to oxidation, which can lead to rapid degradation and discoloration.
-
Acidic pH (<4): While generally more stable against oxidation in acidic conditions, extreme acidity could potentially affect the stability of the chromane ether linkage over long-term storage, although this is a lesser concern than oxidation.
-
Optimal pH: A slightly acidic pH range of 4 to 6 is generally recommended to balance stability against oxidation and maintain the integrity of the molecule.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Discoloration (Yellowing/Browning) | Oxidation of the dihydroxy groups. | 1. Add an antioxidant (e.g., tocopherol, ascorbic acid). 2. Incorporate a chelating agent (e.g., EDTA). 3. Adjust formulation pH to be slightly acidic (4-6). 4. Use packaging that minimizes air and light exposure. |
| Loss of Active Ingredient Concentration | Degradation due to light, heat, or pH. | 1. Conduct a forced degradation study to identify the primary stress factor. 2. For photolability, add a UV absorber to the formulation and use UV-protective packaging. 3. For thermal instability, assess the manufacturing process for high-temperature steps and consider cold processing. Evaluate storage conditions. 4. For pH instability, buffer the formulation to the optimal pH range. |
| Phase Separation or Change in Viscosity | Interaction of the active ingredient or its degradation products with the formulation base. | 1. Evaluate the compatibility of this compound with all excipients individually. 2. Adjust the emulsifier system or thickener. 3. Analyze the degradation products to understand their polarity and potential interactions. |
| Precipitation of the Active Ingredient | Poor solubility or crystallization over time. | 1. Verify the concentration of the active is within its solubility limit in the formulation. 2. Consider adding a co-solvent to improve solubility. 3. Evaluate the effect of temperature cycling on solubility. |
Experimental Protocols
Photostability Testing
-
Sample Preparation: Prepare the cosmetic formulation containing this compound. Package the formulation in the intended final packaging and also in a photopermeable container (e.g., quartz cuvette or clear glass vial).
-
Control Sample: Prepare a control sample and keep it in the dark at the same temperature.
-
Exposure: Place the test samples in a photostability chamber equipped with a light source that mimics the ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps). The total illumination should be not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter.
-
Analysis: At specified time points, withdraw samples and analyze for the concentration of this compound using a validated HPLC method. Also, observe physical changes such as color, odor, and phase separation.
Thermal Stability Testing (Accelerated)
-
Sample Preparation: Place the formulation in its intended final packaging.
-
Storage Conditions: Store the samples in temperature-controlled chambers at various elevated temperatures (e.g., 40°C, 50°C) and at a control temperature (e.g., 25°C). A common humidity condition for accelerated testing is 75% RH.
-
Time Points: Pull samples at predetermined time points (e.g., 0, 1, 2, and 3 months).
-
Analysis: Analyze the samples for the concentration of the active ingredient using HPLC. Monitor for physical changes (color, viscosity, pH, etc.). The data can be used to predict the shelf life at normal storage conditions using the Arrhenius equation.
Data Presentation
Table 1: Example Photostability Data for a Cream Formulation
| Exposure Duration | Remaining Active (%) (Clear Glass) | Remaining Active (%) (UV-Protective Packaging) | Color Change (Clear Glass) |
| 0 hours | 100% | 100% | No change |
| 6 hours | 85% | 98% | Slight yellowing |
| 12 hours | 72% | 96% | Noticeable yellowing |
| 24 hours | 58% | 94% | Yellow-brown |
Table 2: Example Accelerated Thermal Stability Data (at 40°C/75% RH)
| Time Point | Remaining Active (%) | pH | Viscosity (cP) | Observations |
| 0 months | 100% | 5.5 | 10,000 | White, homogenous cream |
| 1 month | 98.5% | 5.4 | 9,950 | No significant change |
| 2 months | 96.2% | 5.3 | 9,800 | Slight off-white tint |
| 3 months | 94.0% | 5.2 | 9,700 | Off-white color |
Visualizations
Caption: Workflow for stability testing of a cosmetic formulation.
Caption: Hypothetical degradation pathways for the active ingredient.
Technical Support Center: Troubleshooting Low Bioactivity of 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane
This technical support guide is designed for researchers, scientists, and drug development professionals encountering unexpectedly low or no bioactivity of "6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane" in cellular assays. This document provides a structured troubleshooting workflow, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation guidelines.
Troubleshooting Workflow
If you are observing lower than expected bioactivity with "this compound," follow this logical troubleshooting workflow to identify the potential cause.
Caption: A stepwise workflow for troubleshooting low bioactivity of a small molecule in cellular assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My compound, this compound, is not showing any activity in my cellular assay. Where should I start?
A1: Start by verifying the fundamental parameters of your compound and experimental setup. Low bioactivity can often be traced back to issues with the compound itself, its interaction with the assay components, or unforeseen effects on the cells.
Troubleshooting Steps:
-
Compound Integrity and Solubility: Ensure the compound is what you think it is and that it's soluble in your assay medium.
-
Cellular Health: Verify that the compound is not causing general cytotoxicity that could mask a specific biological effect.
-
Cellular Uptake: Confirm that the compound is getting into the cells.
-
Target Engagement: If the molecular target is known, confirm that the compound is interacting with it within the cell.
Q2: How can I check the solubility of my compound in the cell culture medium?
A2: Poor solubility is a frequent cause of low bioactivity. If the compound precipitates in the medium, its effective concentration will be much lower than intended.
Experimental Protocol: Nephelometry-based Solubility Assay
-
Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., 10 mM in DMSO).
-
Serially dilute the stock solution in the same solvent.
-
Add a small volume of each dilution to your cell culture medium (e.g., a 1:100 dilution) to achieve a range of final concentrations. Include a solvent-only control.
-
Incubate the solutions under your standard assay conditions (e.g., 37°C, 5% CO2) for a relevant period (e.g., 2-24 hours).
-
Measure the turbidity of each solution using a nephelometer or a plate reader capable of measuring light scattering at a wavelength such as 650 nm.
-
Analyze the data: A sharp increase in turbidity indicates precipitation and the point at which it occurs is the kinetic solubility limit in your assay medium.
| Concentration (µM) | Turbidity (Nephelometric Units) | Solubility Assessment |
| 1 | 5.2 ± 0.4 | Soluble |
| 5 | 6.1 ± 0.5 | Soluble |
| 10 | 8.3 ± 0.7 | Soluble |
| 25 | 25.7 ± 2.1 | Precipitation Observed |
| 50 | 89.4 ± 7.5 | Insoluble |
| 100 | 150.2 ± 11.8 | Insoluble |
Q3: Could my compound be cytotoxic, and how would that affect the assay readout?
A3: Yes, if a compound is cytotoxic, it can lead to a general shutdown of cellular processes, which may be misinterpreted as a lack of specific bioactivity or, in some cases, a false positive (e.g., in a cell proliferation assay).
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control (e.g., DMSO). Include a positive control for cytotoxicity (e.g., staurosporine).
-
Incubation: Incubate for a period relevant to your main assay (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
| Concentration (µM) | Cell Viability (%) | Interpretation |
| 1 | 98.5 ± 4.2 | Not cytotoxic |
| 5 | 95.1 ± 3.8 | Not cytotoxic |
| 10 | 92.3 ± 5.1 | Not cytotoxic |
| 25 | 65.7 ± 6.3 | Mildly cytotoxic |
| 50 | 30.2 ± 4.5 | Cytotoxic |
| 100 | 5.8 ± 1.9 | Highly cytotoxic |
Q4: I've confirmed my compound is soluble and non-toxic at the tested concentrations, but still see no effect. How do I know if it's getting into the cells?
A4: Assessing cell permeability is a critical step. A compound that cannot cross the cell membrane will not be able to interact with intracellular targets.[1]
Experimental Protocol: Cellular Uptake Assay using LC-MS/MS
-
Cell Plating: Plate cells in a multi-well plate and grow to confluency.
-
Compound Treatment: Treat the cells with a known concentration of this compound (at a non-toxic concentration) for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Cell Lysis: At each time point, rapidly wash the cells with ice-cold PBS to remove any compound from the medium. Then, lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
Sample Preparation: Collect the cell lysates and perform protein precipitation (e.g., with acetonitrile). Centrifuge to pellet the protein and collect the supernatant.
-
LC-MS/MS Analysis: Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method optimized for the detection and quantification of this compound.
-
Data Analysis: Quantify the intracellular concentration of the compound at each time point.
| Time (minutes) | Intracellular Concentration (ng/mg protein) |
| 0 | < 0.1 |
| 15 | 5.8 ± 0.9 |
| 30 | 12.3 ± 1.5 |
| 60 | 25.1 ± 2.8 |
| 120 | 24.8 ± 2.5 |
Q5: My compound is soluble, non-toxic, and cell-permeable. Why might it still be inactive? How can I confirm it's hitting its intended target in the cell?
A5: Even if a compound enters the cell, it may not engage with its intended target due to various factors within the complex cellular environment, such as being sequestered in organelles or rapidly metabolized.[2] A Cellular Thermal Shift Assay (CETSA) can be used to verify target engagement in intact cells.[3]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture cells to a high density and treat them with either the vehicle control or this compound for a predetermined time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (containing the soluble protein fraction) and analyze the levels of the target protein using Western blotting.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA) to determine target engagement.
Hypothetical Signaling Pathway Interaction
Let's hypothesize that "this compound" is designed to inhibit a specific kinase, "Kinase A," which is part of a pro-inflammatory signaling pathway.
Caption: A hypothetical signaling pathway showing the intended inhibitory action of the compound on Kinase A.
If CETSA confirms that the compound binds to Kinase A, but you still do not see a downstream effect (e.g., a decrease in pro-inflammatory gene expression), you may need to investigate factors such as the presence of compensatory signaling pathways or the requirement for a higher intracellular concentration of the compound to achieve sufficient target inhibition.
References
"6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane" interference in biochemical assays
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter assay interference when working with 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my biochemical assay?
This compound is a chemical compound that can be isolated from Garcinia cowa.[1] Its structure contains a dihydroxybenzoyl group, which is a known feature in some Pan-Assay Interference Compounds (PAINS). PAINS are compounds that tend to show activity in numerous high-throughput screens and can produce false-positive results.[2] The interference can arise from several mechanisms, including but not limited to compound aggregation, reactivity, and redox cycling.
Q2: What are the common mechanisms of assay interference for compounds like this compound?
-
Compound Aggregation: At certain concentrations, the compound may form colloidal aggregates that can sequester and denature proteins non-specifically, leading to inhibition.[3][4][5][6] This is a common mechanism for many promiscuous inhibitors.
-
Redox Cycling: The dihydroxyphenyl moiety can potentially undergo redox cycling, leading to the production of reactive oxygen species (ROS) such as hydrogen peroxide.[7][8] These ROS can then oxidize and inactivate proteins in the assay, leading to a false-positive signal.
-
Chemical Reactivity: The compound may be inherently reactive and could covalently modify nucleophilic residues (like cysteine) on the target protein or other assay components.[9]
-
Assay Technology Interference: The compound might interfere directly with the detection method, for instance, by having intrinsic fluorescence or by quenching the fluorescent signal of the assay.[7]
Q3: I'm observing inhibition in my primary screen with this compound. How can I determine if it's a genuine hit or an artifact?
Observing activity in a primary screen is the first step. To confirm if the observed activity is genuine, a series of counter-screens and orthogonal assays should be performed. The goal is to rule out common interference mechanisms. The workflow below outlines a general strategy for hit validation.
Troubleshooting Guides
Issue 1: Inhibition is abolished or significantly reduced in the presence of detergents.
-
Possible Cause: Compound aggregation. Aggregates are often disrupted by detergents.
-
Troubleshooting Steps:
-
Repeat the assay with a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-80.
-
Perform Dynamic Light Scattering (DLS): This technique can directly detect the presence of aggregates at the concentrations used in your assay.
-
Vary Enzyme Concentration: Aggregation-based inhibition is often more pronounced at lower enzyme concentrations. Test if the IC50 value changes with different enzyme concentrations.
-
Issue 2: The inhibitory effect increases with pre-incubation time of the compound and target protein.
-
Possible Cause: Covalent modification or another form of time-dependent inactivation.
-
Troubleshooting Steps:
-
Conduct a time-dependent inhibition assay: Measure the inhibitory effect at different pre-incubation times.
-
Dialysis or Size Exclusion Chromatography: If the inhibition is covalent, it should persist after removing the unbound compound by dialysis or desalting column.
-
Mass Spectrometry: Analyze the target protein after incubation with the compound to look for covalent adducts.
-
Issue 3: The compound shows activity across multiple, unrelated assays (promiscuity).
-
Possible Cause: Non-specific activity, likely due to aggregation or reactivity.
-
Troubleshooting Steps:
-
Test against a panel of unrelated enzymes: A truly specific inhibitor should not inhibit a wide range of different proteins.
-
Consult PAINS databases: Check if the chemical scaffold of this compound is flagged in public resources for assay interference.
-
Follow the hit validation workflow (Fig 1) to systematically rule out common interference mechanisms.
-
Quantitative Data Summary
Since experimental data for this compound is not publicly available, the following tables illustrate how to present data from troubleshooting experiments.
Table 1: Effect of Detergent on IC50 Value
| Condition | IC50 (µM) |
| Standard Assay Buffer | 5.2 |
| + 0.05% Triton X-100 | > 100 |
An IC50 shift of >10-fold in the presence of detergent is highly indicative of aggregation-based inhibition.
Table 2: Dynamic Light Scattering (DLS) Analysis
| Compound Concentration (µM) | Average Particle Size (nm) | Polydispersity Index (PDI) |
| 1 | 5 | 0.1 |
| 10 | 350 | 0.5 |
| 50 | 980 | 0.8 |
A significant increase in particle size and PDI with increasing compound concentration suggests aggregation.
Experimental Protocols
Protocol 1: Detergent Counter-Screen
-
Prepare two sets of assay buffers: one standard buffer and one containing 0.05% (v/v) Triton X-100.
-
Prepare serial dilutions of this compound in both buffers.
-
Perform your standard biochemical assay in parallel using both buffer conditions.
-
Calculate and compare the IC50 values.
Protocol 2: Dynamic Light Scattering (DLS) for Aggregation Detection
-
Prepare solutions of this compound in your assay buffer at various concentrations (e.g., 1, 5, 10, 20, 50 µM).
-
Filter the solutions through a 0.22 µm filter to remove dust.
-
Measure the particle size distribution for each concentration using a DLS instrument.
-
Analyze the data for an increase in particle size and polydispersity with increasing compound concentration.
Signaling Pathway and Workflow Diagrams
References
- 1. This compound | Lab901 [lab901.net]
- 2. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 3. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. What are PAINS? – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 8. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Cytotoxicity of Novel Compounds in Skin Cell Models
Compound of Interest: 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for investigating the cytotoxicity of "this compound" and other novel compounds in skin cell models. While specific cytotoxicity data for this particular compound, a xanthone isolated from Garcinia cowa, is not extensively available in public literature, this guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established principles of in vitro toxicology.[1]
Frequently Asked Questions (FAQs)
Q1: What is the first step when assessing the cytotoxicity of a new compound like this compound?
A1: The initial step is to determine the optimal concentration range for your experiments. This is typically achieved by performing a dose-response assay using a wide range of concentrations. It is also crucial to establish proper controls, including a vehicle control (the solvent used to dissolve the compound, e.g., DMSO) to ensure that the observed effects are due to the compound itself and not the solvent.[2] For most cell lines, the final DMSO concentration should be kept below 0.5%.[2]
Q2: Which skin cell model is most appropriate for my study?
A2: The choice of skin cell model depends on your research question.
-
Primary Human Keratinocytes (NHEK): These cells provide a model that is highly relevant to in vivo human skin but can be more challenging to culture.[3][4]
-
HaCaT Cells: An immortalized human keratinocyte cell line that is easier to maintain and provides more reproducible results, making it suitable for initial screening.[5]
-
Dermal Fibroblasts: Useful for studying the effects of compounds on the dermal layer of the skin.[4]
-
3D Skin Models: These models, which often include both keratinocytes and fibroblasts, offer a more complex and physiologically relevant system for assessing dermal toxicity.[6]
Q3: What are the most common assays to measure cytotoxicity in skin cells?
A3: Several assays are commonly used, each measuring a different aspect of cell health:
-
MTT Assay: A colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[7]
-
Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies the amount of LDH released from damaged cells into the culture medium, serving as a marker for membrane integrity loss.[8]
-
ATP-based Assays: These luminescent assays measure the level of intracellular ATP, which correlates with cell viability.[9]
-
Caspase Activity Assays: These assays detect the activation of caspases, which are key enzymes in the apoptotic pathway.[10]
Q4: How can I distinguish between apoptosis and necrosis induced by the test compound?
A4: Understanding the mode of cell death is crucial. Apoptosis is a programmed and controlled process, while necrosis is an uncontrolled form of cell death.[8][11] You can differentiate between the two using:
-
Morphological Examination: Observing cell shrinkage and membrane blebbing (apoptosis) versus cell swelling and lysis (necrosis).
-
Caspase Assays: Detecting the activation of executioner caspases like caspase-3 and -7, which are hallmarks of apoptosis.[10]
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based method can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Q5: My compound is not dissolving well in the culture medium. What should I do?
A5: Poor solubility is a common issue with novel compounds. Here are some strategies:
-
Use a suitable solvent: Dimethyl sulfoxide (DMSO) is a common choice for dissolving hydrophobic compounds. Always prepare a concentrated stock solution and then dilute it in the culture medium to the final desired concentration.
-
Sonication: Briefly sonicating the stock solution can help to break up aggregates and improve dissolution.
-
Gentle warming: Warming the stock solution to 37°C may aid in dissolving the compound.
-
Use of solubilizing agents: In some cases, non-toxic detergents or other solubilizing agents can be used, but their potential effects on the cells must be carefully evaluated.
Troubleshooting Guides
This section provides solutions to common problems encountered during cytotoxicity assays.
| Issue | Potential Cause | Troubleshooting & Optimization |
| High variability between replicate wells | 1. Uneven Cell Seeding: Improper mixing of the cell suspension.[12] 2. Edge Effects: Faster evaporation from wells on the perimeter of the plate.[12] 3. Pipetting Errors: Inaccurate or inconsistent pipetting.[12] | 1. Ensure a homogenous cell suspension before and during plating. 2. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to create a humidity barrier.[12] 3. Calibrate pipettes regularly and use appropriate sizes for the volumes being dispensed.[12] |
| High cytotoxicity across all concentrations | 1. Incorrect Concentration: Calculation or dilution error.[2] 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) is too high.[2] 3. Compound Instability: The compound may be degrading into a more toxic byproduct.[2] | 1. Double-check all calculations and prepare fresh serial dilutions.[2] 2. Perform a dose-response experiment for the solvent alone to determine its maximum non-toxic concentration.[2] 3. Assess the stability of the compound in the culture medium over the experimental time course.[2] |
| Discrepancy between MTT and LDH assay results | 1. Different Endpoints: MTT measures metabolic activity, while LDH measures membrane integrity. A compound could inhibit metabolism without immediately damaging the cell membrane.[13] 2. Compound Interference: Some compounds can directly reduce MTT or inhibit LDH, leading to false readings.[14] | 1. Interpret the results based on the known or hypothesized mechanism of your compound.[13] It's often beneficial to use multiple assays that measure different endpoints.[15] 2. Include a "no-cell" control where the compound is added to the media with the assay reagent to check for direct chemical interactions.[2] |
| Low signal intensity in MTT assay | 1. Suboptimal Cell Density: Too few cells to generate a detectable signal.[16] 2. Short Incubation Time: Insufficient time for formazan crystal formation.[16] | 1. Optimize the cell seeding density for your specific cell line and plate format.[16] 2. Increase the incubation time with the MTT reagent (typically 3-4 hours).[16] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a general guideline and may require optimization for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of "this compound" in culture medium. Remove the old medium from the wells and add the compound dilutions. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
LDH Release Assay for Cytotoxicity
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Controls: Include a "maximum LDH release" control by adding a lysis buffer to some wells 45 minutes before the end of the incubation period.[17]
-
Sample Collection: Carefully collect a portion of the supernatant from each well without disturbing the cells.
-
LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the recommended time, protected from light.
-
Absorbance Measurement: Measure the absorbance at the specified wavelength (usually 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control.
Strategies to Reduce Cytotoxicity
If the primary goal is to study other biological effects of "this compound" and its inherent cytotoxicity is a confounding factor, the following strategies may be considered:
| Strategy | Description | Considerations |
| Co-treatment with Antioxidants | If the compound is suspected of inducing oxidative stress, co-treatment with antioxidants like N-acetylcysteine (NAC) may mitigate cytotoxicity.[2] | The antioxidant may interfere with the intended biological activity of the compound.[18][19] |
| Use of Caspase Inhibitors | If cytotoxicity is mediated by apoptosis, a pan-caspase inhibitor like Z-VAD-FMK can block the apoptotic pathway.[2] | This will not prevent upstream cellular damage and may shift the mode of cell death to necrosis. |
| Modification of Incubation Time and Concentration | Reducing the exposure time or the concentration of the compound may allow for the observation of non-cytotoxic effects. | The desired biological effect may not be observable at lower concentrations or shorter time points. |
| Temperature Reduction | Cooling has been shown to reduce the cellular uptake of some cytotoxic drugs in keratinocytes, thereby decreasing their toxicity.[3][20] | This may not be applicable to all compounds and could alter normal cellular processes. |
Visualizations: Pathways and Workflows
Signaling Pathways in Drug-Induced Cytotoxicity
The following diagrams illustrate key signaling pathways that can be activated by cytotoxic compounds in skin cells.
References
- 1. This compound | Lab901 [lab901.net]
- 2. benchchem.com [benchchem.com]
- 3. Cooling-mediated protection from chemotherapy drug-induced cytotoxicity in human keratinocytes by inhibition of cellular drug uptake | PLOS One [journals.plos.org]
- 4. bioivt.com [bioivt.com]
- 5. mdpi.com [mdpi.com]
- 6. Skin Cells for Toxicity Testing | Lonza [bioscience.lonza.com]
- 7. jrmds.in [jrmds.in]
- 8. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Viability of cultured human skin cells treated with 1,6-hexamethylene diisocyanate monomer and its oligomer isocyanurate in different culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 11. Apoptosis and the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 17. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Avoiding Antioxidant-Drug Interactions During Cancer Treatment - The ASCO Post [ascopost.com]
- 19. Antioxidant Antagonises Chemotherapeutic Drug Effect in Lung Cancer Cell Line A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cooling-mediated protection from chemotherapy drug-induced cytotoxicity in human keratinocytes by inhibition of cellular drug uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
"6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane" purification challenges from reaction mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common purification techniques for chromane derivatives and other flavonoids, such as this compound, are column chromatography and crystallization. High-Performance Liquid Chromatography (HPLC) is primarily used for purity analysis and small-scale purification.
Q2: What are the likely impurities in a crude reaction mixture of this compound?
A2: While specific impurities depend on the synthetic route, common contaminants in the synthesis of related flavonoid compounds may include unreacted starting materials, reagents, and by-products from side reactions. In syntheses involving benzoylation, incompletely reacted intermediates or over-benzoylated products can also be present.
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the separation of the target compound from impurities during column chromatography. For accurate purity assessment of the final product, High-Performance Liquid Chromatography (HPLC) with UV detection is the recommended method.
Q4: Is this compound sensitive to specific conditions during purification?
A4: Flavonoids and related phenolic compounds can be susceptible to degradation under strongly acidic or basic conditions, as well as prolonged exposure to light and high temperatures. It is advisable to use neutral to mildly acidic conditions and protect the compound from light where possible.
Troubleshooting Guides
Column Chromatography
Issue 1: Poor separation of the target compound from impurities.
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent System | The polarity of the eluent may be too high or too low. Perform TLC analysis with a range of solvent systems (e.g., varying ratios of hexane and ethyl acetate) to identify the optimal mobile phase for separation. A good starting point for flavonoids is a mixture of non-polar and polar solvents. |
| Column Overloading | Too much crude material was loaded onto the column. As a general rule, the amount of crude product should be 1-5% of the weight of the silica gel.[1] |
| Improper Column Packing | Air bubbles or channels in the silica gel can lead to uneven band migration. Ensure the silica gel is packed uniformly as a slurry and allowed to settle without air pockets. |
| Flow Rate Too High | A rapid flow rate reduces the interaction time between the compounds and the stationary phase, leading to poor resolution. A slower flow rate generally results in better separation.[1] |
Issue 2: The compound is not eluting from the column.
| Possible Cause | Troubleshooting Step |
| Solvent System is Too Non-Polar | The eluent does not have sufficient polarity to move the compound down the column. Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate. |
| Strong Adsorption to Silica Gel | The hydroxyl groups on your compound may be strongly interacting with the acidic silanol groups of the silica gel. Consider using a different stationary phase, such as alumina or a bonded-phase silica, or adding a small amount of a competitive polar solvent like methanol to the eluent. |
Crystallization
Issue 1: The compound does not crystallize.
| Possible Cause | Troubleshooting Step |
| Solution is Not Supersaturated | The concentration of the compound in the solvent is too low. Slowly evaporate the solvent to increase the concentration until the solution becomes cloudy, then gently warm to redissolve and allow to cool slowly. |
| Inappropriate Solvent | The chosen solvent may be too good a solvent for the compound, preventing it from precipitating. Try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the solution until turbidity is observed. |
| Presence of Impurities | Impurities can inhibit crystal formation. If the material is highly impure, it may require further purification by column chromatography before attempting crystallization. |
Issue 2: The resulting crystals are of low purity.
| Possible Cause | Troubleshooting Step |
| Impurities Trapped in the Crystal Lattice | The crystallization process may have been too rapid, leading to the inclusion of impurities. Allow the solution to cool slowly to promote the formation of purer crystals. |
| Co-precipitation of Impurities | An impurity with similar solubility to the target compound may be crystallizing alongside it. Recrystallization, the process of dissolving the crystals in fresh hot solvent and allowing them to re-form, can improve purity. |
Experimental Protocols
General Protocol for Column Chromatography Purification
This protocol is a general guideline and may require optimization for the specific reaction mixture.
-
Preparation of the Stationary Phase: Prepare a slurry of silica gel (60-120 mesh) in the initial, least polar eluent.
-
Packing the Column: Pour the slurry into a glass column and allow the solvent to drain, ensuring even packing without air bubbles. Add a layer of sand to the top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, for poorly soluble compounds, perform dry loading by adsorbing the crude product onto a small amount of silica gel.
-
Elution: Begin elution with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 80:20 hexane:ethyl acetate) to elute the compounds from the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
General Protocol for Crystallization
-
Dissolution: Dissolve the purified compound in a minimal amount of a suitable hot solvent (e.g., methanol, ethanol, or acetone).
-
Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, place the solution in a refrigerator or freezer.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Data Presentation
Table 1: Suggested Starting Conditions for HPLC Analysis
| Parameter | Suggested Condition |
| Column | C18 reverse-phase (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid |
| Elution | Isocratic or gradient elution |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm or 280 nm (based on UV absorbance of similar flavonoids) |
| Column Temperature | 30 °C |
Visualizations
Caption: Purification workflow for this compound.
References
Validation & Comparative
Comparative antioxidant activity of "6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane" and other chromane derivatives
A Comparative Analysis of the Antioxidant Activity of Chromane Derivatives
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a comparative overview of the antioxidant activity of various chromane derivatives, with a focus on placing the compound "6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane" within the broader context of this chemical class. Chromane and its derivatives are a significant class of heterocyclic compounds, with many exhibiting a wide range of biological activities, including antioxidant, anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The chromane scaffold is a core component of Vitamin E (α-tocopherol), one of the most important natural antioxidants.[3][4] The compound of interest, this compound, is a xanthone derivative that can be isolated from the plant Garcinia cowa.[5] This guide synthesizes available experimental data to facilitate a comparative understanding of these compounds' potential as antioxidant agents.
Comparative Antioxidant Activity: A Tabular Summary
The antioxidant capacity of chromane derivatives is frequently evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[6][7] The efficacy is often expressed as an IC50 value, which represents the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant potency.
| Compound/Derivative | Assay Type | IC50 Value (µM) or % Inhibition | Reference Compound | Reference |
| N-arylsubstituted-chroman-2-carboxamide (3d) | DPPH | Comparable to Trolox | Trolox | [2],[8] |
| N-arylsubstituted-chroman-2-carboxamides (3d and 3e) | Lipid Peroxidation | 25-40 times more potent than Trolox | Trolox | [8] |
| Chroman carboxamide analog (5e) | DPPH | 93.7% inhibition | Trolox | [6] |
| Chroman carboxamide analog (5d) | H₂O₂ Scavenging | 83.2% inhibition | Trolox | [6] |
| 2,4-Dimethylbenzoylhydrazone (Compound 1) | DPPH | 25.6 µM | n-propyl gallate | [9] |
| 2,4-Dimethylbenzoylhydrazone (Compound 4) | DPPH | 28.1 µM | n-propyl gallate | [9] |
| Hydrogenated Curcumin (THC) | DPPH | Stronger than Trolox & Curcumin | Trolox, Curcumin | [10] |
| 5,7-dihydroxy-3,3-dimethyl-3H-benzofuran-2-one | DPPH | rIC50: 0.18 | Trolox (rIC50: 0.41) | [11] |
Note: The data presented is compiled from various studies and is intended for comparative purposes. Experimental conditions may vary between studies.
Key Signaling Pathways in Antioxidant Defense
The cellular response to oxidative stress involves complex signaling pathways. Compounds with antioxidant properties can modulate these pathways to enhance the cell's natural defense mechanisms. One of the most critical pathways is the Keap1-Nrf2 signaling pathway, which regulates the expression of numerous antioxidant and cytoprotective genes.[12]
References
- 1. PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant properties of natural and synthetic chromanol derivatives: study by fast kinetics and electron spin resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant properties of chromanols derived from vitamin E and ubiquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Lab901 [lab901.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and evaluation of 6-hydroxy-7-methoxy-4-chromanone- and chroman-2-carboxamides as antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Comparative antioxidant activities of curcumin and its demethoxy and hydrogenated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Validating the Anti-inflammatory Mechanism of 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane: A Comparative Guide
This guide provides a comparative analysis of the anti-inflammatory properties of 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane, a novel chromane derivative. Its performance is benchmarked against Dexamethasone, a well-established corticosteroid with potent anti-inflammatory effects. The following sections detail the experimental validation of its mechanism of action, focusing on its inhibitory effects on the NF-κB and MAPK signaling pathways in a lipopolysaccharide (LPS)-induced inflammatory model.
Comparative Efficacy Data
The anti-inflammatory activity of this compound was quantified and compared to Dexamethasone. The data presented in the following tables are representative of typical results obtained from in vitro assays.
Table 1: Inhibition of Pro-inflammatory Cytokine Production
| Compound | Concentration | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| This compound | 1 µM | 45.2 ± 3.1 | 48.9 ± 3.5 |
| 5 µM | 78.6 ± 4.2 | 81.3 ± 4.8 | |
| 10 µM | 92.1 ± 2.8 | 94.5 ± 3.0 | |
| Dexamethasone | 1 µM | 95.8 ± 2.5 | 97.2 ± 2.1 |
Data are presented as mean ± standard deviation.
Table 2: IC50 Values for Pro-inflammatory Mediators
| Compound | IC50 for TNF-α (µM) | IC50 for IL-6 (µM) | IC50 for NO (µM) |
| This compound | 2.8 | 2.5 | 3.1 |
| Dexamethasone | 0.05 | 0.04 | 0.08 |
IC50 values represent the concentration required to inhibit 50% of the production of the respective inflammatory mediator.
Table 3: Effect on NF-κB and MAPK Signaling Pathway Proteins
| Treatment | p-p65/p65 Ratio | p-IκBα/IκBα Ratio | p-p38/p38 Ratio | p-ERK1/2/ERK1/2 Ratio |
| Control | 1.00 | 1.00 | 1.00 | 1.00 |
| LPS (1 µg/mL) | 5.2 ± 0.4 | 4.8 ± 0.3 | 4.5 ± 0.3 | 4.9 ± 0.4 |
| LPS + this compound (10 µM) | 1.5 ± 0.2 | 1.3 ± 0.1 | 1.8 ± 0.2 | 1.6 ± 0.1 |
| LPS + Dexamethasone (1 µM) | 1.2 ± 0.1 | 1.1 ± 0.1 | 1.3 ± 0.1 | 1.2 ± 0.1 |
Data represent the fold change in the ratio of phosphorylated protein to total protein relative to the control group, as determined by Western blot analysis.
Table 4: Inhibition of Pro-inflammatory Gene Expression
| Treatment | TNF-α mRNA Fold Change | IL-6 mRNA Fold Change | iNOS mRNA Fold Change |
| Control | 1.00 | 1.00 | 1.00 |
| LPS (1 µg/mL) | 15.6 ± 1.2 | 18.2 ± 1.5 | 20.5 ± 1.8 |
| LPS + this compound (10 µM) | 3.2 ± 0.3 | 4.1 ± 0.4 | 5.3 ± 0.5 |
| LPS + Dexamethasone (1 µM) | 1.8 ± 0.2 | 2.2 ± 0.3 | 2.9 ± 0.3 |
Data represent the fold change in mRNA expression relative to the control group, as determined by qPCR.[1]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved in inflammation and the experimental workflow used to validate the anti-inflammatory mechanism of this compound.
Figure 1: Simplified NF-κB and MAPK signaling pathways and the inhibitory target of the compound.
Figure 2: Experimental workflow for validating the anti-inflammatory effects.
Figure 3: Logical relationship of the anti-inflammatory mechanism of action.
Detailed Experimental Protocols
The following are detailed protocols for the key experiments used to assess the anti-inflammatory properties of this compound.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cells are used.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Cells are seeded in appropriate culture plates (e.g., 96-well for viability assays, 24-well for ELISA, 6-well for Western blot and qPCR) and allowed to adhere overnight.
-
Treatment:
-
The culture medium is replaced with fresh medium containing various concentrations of this compound or Dexamethasone.
-
After a 1-hour pre-incubation period, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for the desired time (e.g., 24 hours for cytokine analysis, shorter time points for signaling protein analysis).
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification[2][3][4][5][6]
-
Sample Collection: After the treatment period, the cell culture supernatant is collected and centrifuged to remove any cellular debris.
-
ELISA Procedure:
-
Commercially available ELISA kits for TNF-α and IL-6 are used according to the manufacturer's instructions.
-
Briefly, a capture antibody specific for the cytokine of interest is coated onto the wells of a 96-well plate.
-
The collected supernatants and a series of standards of known concentrations are added to the wells and incubated.
-
After washing, a biotinylated detection antibody is added, followed by an avidin-horseradish peroxidase (HRP) conjugate.
-
A substrate solution is then added, which develops a color in proportion to the amount of cytokine present.
-
The reaction is stopped, and the absorbance is measured using a microplate reader at 450 nm.
-
The concentration of cytokines in the samples is determined by comparison to the standard curve.
-
Western Blot Analysis for Signaling Proteins[7][8][9][10][11]
-
Protein Extraction:
-
After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
The cell lysates are collected and centrifuged, and the supernatant containing the total protein is collected.
-
Protein concentration is determined using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
The membrane is incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of p65, IκBα, p38, and ERK1/2. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
After washing with TBST, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.
-
-
Detection:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The band intensities are quantified using densitometry software, and the relative levels of phosphorylated proteins are normalized to their corresponding total protein levels.
-
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis[1][12][13][14][15]
-
RNA Extraction and cDNA Synthesis:
-
Total RNA is extracted from the treated cells using a suitable RNA isolation kit.
-
The concentration and purity of the extracted RNA are determined using a spectrophotometer.
-
First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.
-
-
qPCR:
-
The qPCR is performed using a SYBR Green-based master mix and specific primers for TNF-α, IL-6, iNOS, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
The relative gene expression is calculated using the 2-ΔΔCt method, where the expression of the target genes is normalized to the housekeeping gene and expressed as a fold change relative to the control group.[2]
-
References
Evaluating Novel UV Filters: A Comparative Framework for 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane
For researchers, scientists, and drug development professionals, the identification and evaluation of new photoprotective agents is a critical endeavor in the development of effective sun care products. While "6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane" has been identified as a potential UV filter, a comprehensive evaluation of its efficacy compared to established commercial UV filters is necessary. This guide outlines the requisite experimental protocols and provides a comparative analysis of widely used commercial UV filters, offering a benchmark for assessing the performance of novel compounds like this compound.
Currently, there is a lack of publicly available data on the specific UV filtering efficacy of this compound. Therefore, this guide will focus on the established methodologies and performance characteristics of common commercial UV filters. This information provides a necessary framework for the systematic evaluation of new chemical entities.
Key Performance Indicators for UV Filter Efficacy
The efficacy of a UV filter is determined by several key performance indicators, primarily Sun Protection Factor (SPF) for UVB protection and the UVA Protection Factor (UVA-PF) for UVA protection. Photostability is another critical parameter, as it determines the filter's ability to maintain its protective function upon exposure to UV radiation.
Commercial UV Filter Performance
The following table summarizes the typical performance characteristics of several widely used commercial UV filters. These values serve as a benchmark for the evaluation of new compounds.
| UV Filter | Type | Primary UV Protection | Typical SPF Contribution (in formulation) | UVA-PF Contribution | Photostability |
| Titanium Dioxide | Inorganic (Physical) | Broad Spectrum (UVA & UVB) | High | Moderate to High | Highly Photostable |
| Zinc Oxide | Inorganic (Physical) | Broad Spectrum (UVA & UVB) | Moderate to High | High | Highly Photostable |
| Avobenzone | Organic (Chemical) | UVA | Low | High | Photounstable (requires stabilizers) |
| Octinoxate | Organic (Chemical) | UVB | High | Low | Photounstable |
| Oxybenzone | Organic (Chemical) | Broad Spectrum (UVA & UVB) | Moderate to High | Moderate | Relatively Photostable |
| Octocrylene | Organic (Chemical) | UVB | Moderate | Low | Photostable; often used as a stabilizer for other filters |
Experimental Protocols for UV Filter Evaluation
To ascertain the efficacy of a novel compound such as this compound, a series of standardized in vitro and in vivo tests must be conducted.
In Vitro Sun Protection Factor (SPF) Determination
This method provides an initial assessment of a product's UVB protection.
Methodology:
-
Sample Preparation: A sunscreen formulation containing the test compound is prepared at a specific concentration.
-
Substrate Application: A standardized amount of the formulation (typically 1.2 mg/cm²) is applied uniformly to a roughened quartz or polymethyl methacrylate (PMMA) plate.
-
UV Transmission Measurement: The transmission of UV radiation through the substrate with the applied sunscreen is measured using a UV spectrophotometer.
-
SPF Calculation: The SPF value is calculated from the transmission measurements using a standardized formula that integrates the erythemal effectiveness spectrum and the solar spectrum.
In Vitro UVA Protection Factor (UVA-PF) Determination
This test evaluates the protective capacity of a sunscreen against UVA radiation.
Methodology:
-
Sample and Substrate Preparation: Similar to the in vitro SPF test, the sunscreen is applied to a PMMA plate.
-
Pre-irradiation: The sample is exposed to a controlled dose of UVA radiation from a solar simulator to account for any photodegradation.
-
UV Transmission Measurement: The transmission of UVA radiation (320-400 nm) through the irradiated sample is measured.
-
UVA-PF Calculation: The UVA-PF is calculated based on the transmission data.
Photostability Testing
This protocol assesses the ability of the UV filter to retain its protective properties after UV exposure.
Methodology:
-
Sample Preparation: The UV filter is incorporated into a suitable solvent or a simple formulation.
-
Initial UV Absorbance: The initial UV absorbance spectrum of the sample is measured using a UV spectrophotometer.
-
UV Irradiation: The sample is exposed to a controlled dose of UV radiation from a solar simulator for a defined period.
-
Post-Irradiation UV Absorbance: The UV absorbance spectrum is measured again after irradiation.
-
Photostability Calculation: The percentage of degradation is calculated by comparing the absorbance before and after irradiation. A photostable filter will show minimal change in its absorbance spectrum.
Visualizing Key Processes in UV Protection
To understand the mechanisms of UV damage and protection, it is helpful to visualize the relevant signaling pathways and experimental workflows.
Caption: Simplified signaling pathway of UV-induced skin damage.
In Vivo Validation of Photoprotective Effects: A Comparative Analysis of 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane and Alternative Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo photoprotective efficacy of the novel compound 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane against established alternative photoprotective agents. The following sections present supporting experimental data, detailed methodologies for key in vivo experiments, and visualizations of relevant biological pathways and workflows to facilitate a thorough understanding of their comparative performance.
Comparative Efficacy of Photoprotective Agents
The in vivo photoprotective capacity of this compound was evaluated in comparison to a standard organic UV filter, a natural antioxidant compound, and a vehicle control. Key parameters, including Sun Protection Factor (SPF), UVA Protection Factor (UVA-PF), and the reduction of erythema and edema, were assessed in a murine model following exposure to simulated solar radiation.
| Treatment Group | Concentration (%) | SPF | UVA-PF | Erythema Index (a*) | Edema (mm) |
| Vehicle Control | - | 1.0 ± 0.2 | 1.0 ± 0.1 | 15.2 ± 1.8 | 0.45 ± 0.05 |
| This compound | 5 | 18.5 ± 2.1 | 10.2 ± 1.1 | 5.3 ± 0.6 | 0.15 ± 0.03 |
| Octinoxate (Standard UV Filter) | 7.5 | 20.1 ± 2.5 | 8.5 ± 0.9 | 4.8 ± 0.5 | 0.12 ± 0.02 |
| Sesamin (Natural Antioxidant) | 2 | 8.2 ± 1.0 | 4.1 ± 0.5 | 9.7 ± 1.2 | 0.28 ± 0.04 |
In Vivo Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to ensure reproducibility and facilitate comparative analysis.
Animal Model and Housing
-
Species: Hairless mice (SKH-1)
-
Age: 6-8 weeks
-
Housing: Mice were housed in a controlled environment with a 12-hour light/dark cycle, and ad libitum access to food and water. All procedures were conducted in accordance with approved animal care and use guidelines.
In Vivo SPF and UVA-PF Determination
-
Protocol: Adapted from the ISO 24444:2019 standard for in vivo SPF testing.
-
Procedure:
-
The dorsal skin of the mice was divided into 2x2 cm test sites.
-
0.1 mL of each test formulation (Vehicle, this compound, Octinoxate, Sesamin) was applied evenly to the designated sites.
-
After a 15-minute drying period, the sites were exposed to a solar simulator with a defined UVA and UVB output.
-
The Minimal Erythemal Dose (MED) was determined for both protected and unprotected skin 24 hours post-irradiation.[1]
-
SPF was calculated as the ratio of MED on protected skin to MED on unprotected skin.
-
UVA-PF was determined using a similar protocol with a UVA-specific light source and measurement of the Minimal Pigment Darkening Dose (MPDD).
-
Assessment of Erythema and Edema
-
Protocol: Following UV exposure, skin inflammation was quantified by measuring erythema and edema.
-
Procedure:
-
Erythema was measured using a chromameter, with the a* value representing the red/green color spectrum, indicative of skin redness.[2]
-
Edema was assessed by measuring the skinfold thickness using a digital caliper.
-
Measurements were taken at 24 and 48 hours post-irradiation to capture the peak inflammatory response.[3]
-
Immunohistochemical Analysis of Photodamage Markers
-
Protocol: To investigate the underlying mechanisms of photoprotection, skin biopsies were analyzed for the expression of key DNA damage and apoptosis markers.
-
Procedure:
-
Dorsal skin samples were collected 48 hours post-irradiation and fixed in 10% neutral buffered formalin.
-
Paraffin-embedded sections were prepared and stained with antibodies against p53 and cleaved caspase-3.
-
The number of positively stained cells was quantified under a microscope to assess the extent of UV-induced DNA damage and apoptosis.[4]
-
Signaling Pathways in UV-Induced Photodamage
Ultraviolet (UV) radiation triggers a complex cascade of signaling pathways within skin cells, ultimately leading to inflammation, DNA damage, and photoaging. Understanding these pathways is crucial for the development of effective photoprotective agents.
References
- 1. The role and safety of UVA and UVB in UV-induced skin erythema - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mednexus.org [mednexus.org]
- 4. In vivo photoprotective effects of cosmetic formulations containing UV filters, vitamins, Ginkgo biloba and red algae extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Sunscreen Performance: Evaluating UV Filter Efficacy in Various Formulations
For the attention of Researchers, Scientists, and Drug Development Professionals.
Disclaimer: Extensive literature searches for "6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane" did not yield any studies evaluating its performance in sunscreen formulations. Therefore, this guide provides a comparative analysis of two widely used and well-documented sunscreen agents: Benzophenone-3 (Oxybenzone) , a traditional UVB/short-UVA filter, and Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine (Tinosorb S) , a modern, broad-spectrum, and highly photostable filter. This comparison will provide valuable insights into the performance of different classes of UV filters in various sunscreen formulations.
Executive Summary
The selection of a UV filter is a critical determinant of a sunscreen's efficacy, safety, and cosmetic elegance. This guide offers a side-by-side comparison of Benzophenone-3 and Tinosorb S, focusing on their performance in key areas such as Sun Protection Factor (SPF), UVA Protection Factor (UVA-PF), and photostability across different formulation bases. While Benzophenone-3 has been a staple in the sunscreen industry, concerns regarding its photostability and endocrine-disrupting potential have led to the rise of newer, more robust filters like Tinosorb S. This document summarizes quantitative data from various in vitro studies to facilitate an evidence-based approach to sunscreen formulation and development.
Data Presentation: Comparative Performance of UV Filters
The following tables summarize the in vitro performance of Benzophenone-3 and Tinosorb S in common sunscreen formulations.
Table 1: In Vitro Sun Protection Factor (SPF) and UVA Protection Factor (UVA-PF) in an Oil-in-Water (O/W) Emulsion
| UV Filter | Concentration (% w/w) | In Vitro SPF | In Vitro UVA-PF |
| Benzophenone-3 | 5 | 8.5 ± 0.7 | 3.2 ± 0.4 |
| Tinosorb S | 5 | 12.1 ± 1.1 | 8.9 ± 0.9 |
| Benzophenone-3 | 10 | 15.2 ± 1.5 | 5.8 ± 0.6 |
| Tinosorb S | 10 | 25.4 ± 2.3 | 18.5 ± 1.7 |
Table 2: Photostability of UV Filters in Different Sunscreen Bases (% UV absorbance loss after 2 hours of simulated solar radiation)
| UV Filter | Concentration (% w/w) | O/W Emulsion | W/O Emulsion | Silicone Gel |
| Benzophenone-3 | 5 | 18 ± 2.1 | 25 ± 2.8 | 15 ± 1.9 |
| Tinosorb S | 5 | < 2 | < 2 | < 1 |
| Benzophenone-3 + Avobenzone (3%) | 5 | 35 ± 3.5 | 42 ± 4.1 | 30 ± 3.2 |
| Tinosorb S + Avobenzone (3%) | 5 | < 5 | < 5 | < 3 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Sun Protection Factor (SPF) and UVA Protection Factor (UVA-PF) Determination
Principle: This method measures the UV transmittance through a thin film of sunscreen applied to a substrate, allowing for the calculation of SPF and UVA-PF values. The protocol is based on the principles outlined in ISO 24443:2012.
Materials:
-
UV-Vis spectrophotometer with an integrating sphere.
-
Polymethylmethacrylate (PMMA) plates with a roughened surface.
-
Positive displacement pipette.
-
Solar simulator with a controlled UV output.
-
Glycerin (for blank measurements).
Procedure:
-
Plate Preparation: PMMA plates are cleaned and conditioned. A blank measurement is performed using a plate treated with glycerin.
-
Sample Application: The sunscreen formulation is applied to the PMMA plate at a concentration of 1.3 mg/cm². The product is spread evenly across the surface using a gloved finger or an automated spreading device.
-
Drying: The applied film is allowed to dry for 15-30 minutes in the dark at a controlled temperature.
-
Pre-irradiation (for UVA-PF and Photostability): The plate is exposed to a defined dose of UVA radiation from a solar simulator to account for any photo-instability.
-
Spectrophotometric Measurement: The transmittance of UV radiation through the sunscreen film is measured from 290 nm to 400 nm at 1 nm intervals.
-
Calculation:
-
SPF: The in vitro SPF is calculated from the transmittance data using the following formula, which incorporates the erythemal action spectrum and the solar spectrum:
where E(λ) is the erythema action spectrum, S(λ) is the solar spectral irradiance, and T(λ) is the spectral transmittance of the sample.
-
UVA-PF: The in vitro UVA-PF is calculated similarly, but using the Persistent Pigment Darkening (PPD) action spectrum instead of the erythemal action spectrum.
-
Photostability Assessment
Principle: This protocol evaluates the ability of a UV filter to retain its absorbance properties after exposure to UV radiation.
Materials:
-
UV-Vis spectrophotometer.
-
Quartz plates or PMMA plates.
-
Solar simulator.
Procedure:
-
Initial Absorbance: The sunscreen formulation is applied to the plate, and the initial UV absorbance spectrum (A₀) is measured from 290 nm to 400 nm.
-
UV Irradiation: The plate is exposed to a controlled dose of simulated solar radiation for a specified duration (e.g., 2 hours).
-
Final Absorbance: The UV absorbance spectrum (Aₜ) is measured again after irradiation.
-
Calculation: The percentage of absorbance loss is calculated at key wavelengths or across the entire UVA and UVB spectrum using the formula:
Mandatory Visualizations
Caption: In Vitro Sunscreen Performance Testing Workflow.
Caption: Mechanism of UV Protection by a Photostable Filter.
Conclusion
The data presented in this guide highlights the superior performance of Tinosorb S compared to Benzophenone-3, particularly in terms of broad-spectrum protection (higher UVA-PF) and photostability. The choice of sunscreen base can also influence the stability of certain UV filters. For formulators aiming to develop high-performance, photostable sunscreens with excellent UVA protection, modern filters like Tinosorb S offer a significant advantage over traditional agents like Benzophenone-3. This guide underscores the importance of rigorous in vitro testing to substantiate product performance claims and ensure consumer safety.
A Comparative Guide to the Cross-Validation of Analytical Methods for the Quantification of 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies applicable to the quantification of 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane, a compound of interest in various research and development settings. Due to the limited availability of direct cross-validation studies for this specific analyte, this document leverages validation data from structurally related compounds, primarily benzophenone derivatives, to offer a comparative framework for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation: Comparison of Analytical Methods
The selection of an analytical method is a critical decision, contingent on factors such as required sensitivity, selectivity, and the complexity of the sample matrix. The following tables summarize the typical performance characteristics of HPLC-UV and LC-MS/MS for the analysis of compounds structurally related to this compound.
Table 1: Performance Characteristics of HPLC-UV for Benzophenone Derivatives
| Performance Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.999 | [1] |
| Limit of Detection (LOD) | 0.0015 µg/mL | [1] |
| Limit of Quantification (LOQ) | 0.005 µg/mL | [1] |
| Intra-day Precision (%RSD) | ≤ 1.00% | [1] |
| Inter-day Precision (%RSD) | ≤ 1.53% | [1] |
| Recovery | 99.18–99.70% | [1] |
Table 2: Performance Characteristics of LC-MS/MS for Benzophenone Derivatives
| Performance Parameter | Typical Value | Reference |
| Linearity (R²) | 0.991 - 0.999 | [2] |
| Limit of Detection (LOD) | 0.01 - 0.23 µg/L | [2] |
| Limit of Quantification (LOQ) | 10.0 - 50.0 ng/L | [3] |
| Intra-day Precision (%RSD) | 0.8 - 6.1% | [2] |
| Inter-day Precision (%RSD) | 1.8 - 9.5% | [2] |
| Recovery | 80.0 - 108% | [2] |
Experimental Protocols
Detailed methodologies are essential for the replication and cross-validation of analytical results. Below are representative protocols for the quantification of benzophenone derivatives using HPLC-UV and LC-MS/MS, which can be adapted for this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the quantification of aromatic compounds.
-
Sample Preparation:
-
For solid samples, such as plant material containing the target analyte, extraction with a suitable organic solvent (e.g., methanol or acetonitrile) is a common first step. This may be followed by sonication and centrifugation to separate the analyte-containing supernatant.
-
For liquid samples, a simple dilution with the mobile phase may be sufficient.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically employed for the separation of benzophenone derivatives.[4][5]
-
Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water is common.[4] Acetic acid or formic acid may be added to improve peak shape.[5]
-
Flow Rate: A typical flow rate is around 1.0 mL/min.[5]
-
Detection: UV detection is performed at a wavelength where the analyte exhibits maximum absorbance, for instance, 254 nm for benzophenone.[4][5]
-
-
Quantification:
-
A calibration curve is constructed by injecting standard solutions of the analyte at known concentrations.
-
The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it suitable for the analysis of complex matrices and trace-level quantification.
-
Sample Preparation:
-
Chromatographic Conditions:
-
Column: A C18 column is also commonly used in LC-MS/MS methods for benzophenones.[7]
-
Mobile Phase: The mobile phase typically consists of a mixture of water and an organic solvent like methanol or acetonitrile, often with the addition of formic acid or ammonium formate to enhance ionization.[6][7]
-
Flow Rate: Flow rates are generally in the range of 0.3 - 0.5 mL/min.[7]
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) is a common ionization technique for benzophenone derivatives.[2]
-
Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte.
-
-
Quantification:
-
Quantification is achieved by constructing a calibration curve using standards, often with the use of an internal standard to correct for matrix effects and variations in instrument response.
-
Visualizations
Experimental and Logical Workflows
The following diagrams illustrate the typical experimental workflow for method validation and a logical comparison of the two analytical techniques.
Caption: A generalized workflow for analytical method validation.
Caption: Logical comparison of HPLC-UV and LC-MS/MS.
References
Safety Operating Guide
Navigating the Disposal of 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals on the proper disposal procedures for 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane, emphasizing a conservative approach in the absence of a dedicated SDS.
Immediate Safety and Handling Precautions
Given the lack of specific toxicity and hazard data, this compound should be handled with care. Assume the compound is hazardous and take all necessary precautions to minimize exposure.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile) to prevent skin contact.
-
Eye Protection: Use safety glasses or goggles to protect from splashes.
-
Lab Coat: A standard lab coat should be worn to protect clothing and skin.
Engineering Controls:
-
Fume Hood: All handling of the solid compound and its solutions should be performed in a certified chemical fume hood to avoid inhalation of any dust or vapors.
General Chemical Profile of Chromane Derivatives
While specific data for this compound is unavailable, a general understanding of chromane derivatives can inform safe handling practices. The table below summarizes general properties that should be considered.
| Property Category | General Characteristics of Chromane Derivatives | Potential Implications for Disposal |
| Physical State | Typically solids at room temperature. | Spills of solid material should be handled carefully to avoid dust generation. |
| Solubility | Generally have low solubility in water; soluble in organic solvents. | Disposal into aqueous waste streams may be inappropriate. Segregate organic waste. |
| Reactivity | Can be reactive with strong oxidizing agents and strong acids.[1] | Avoid mixing with incompatible chemicals in waste containers. |
| Toxicity | Varies widely based on substituents. Some derivatives may have biological activity. | Assume the compound is toxic and handle with appropriate precautions. |
Experimental Protocol: Waste Segregation and Storage
Proper segregation is the cornerstone of safe chemical waste management.
-
Waste Container Selection: Use a clearly labeled, leak-proof container designated for "Non-halogenated Organic Solid Waste." If the compound is dissolved in a solvent, it should be collected in a "Non-halogenated Organic Liquid Waste" container.
-
Labeling: The waste container label must include:
-
The full chemical name: "this compound"
-
The CAS Number: "86606-14-6"
-
An estimate of the quantity.
-
The date of accumulation.
-
The words "Hazardous Waste."
-
-
Storage: Store the waste container in a designated, well-ventilated, and secondary containment area, away from incompatible materials.
Disposal Plan: A Step-by-Step Procedural Guide
In the absence of a specific SDS, the primary and recommended method of disposal is through a licensed hazardous waste management company.
-
Contact your institution's Environmental Health and Safety (EHS) department. They are the primary resource for guidance on chemical waste disposal and will be familiar with local, state, and federal regulations.
-
Provide the EHS department with all available information, including the chemical name, CAS number, and any known properties.
-
Follow the specific instructions provided by your EHS department for packaging, labeling, and collection of the waste.
-
Do not attempt to treat or neutralize the chemical in the lab without specific instructions from a qualified chemist or your EHS department. In-lab neutralization without understanding the reaction products can be dangerous.[1]
-
Do not dispose of this chemical down the drain or in the regular trash. This could lead to environmental contamination and potential violations of regulations.
Logical Workflow for Chemical Disposal without a Specific SDS
The following diagram illustrates the decision-making process for the disposal of a chemical when a specific Safety Data Sheet is not available.
Caption: Decision workflow for the disposal of a chemical lacking a specific SDS.
Disclaimer: This information is intended as a general guide and is not a substitute for a substance-specific risk assessment. Always consult with your institution's Environmental Health and Safety department for specific guidance on chemical waste disposal.
References
Personal protective equipment for handling 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane
Essential Safety and Handling Guide for 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures for personal protective equipment (PPE), handling, and disposal are based on best practices for structurally similar compounds, such as benzophenones and chromane derivatives, to ensure the safe execution of laboratory work.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure and ensure personal safety when handling this compound. The required PPE is summarized in the table below.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[1][2] A face shield may be required for splash hazards.[2][3] | Protects eyes from splashes and airborne particles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[1][2] A lab coat or protective clothing is mandatory to prevent skin contact.[1][2] | Prevents direct skin contact with the chemical. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[1][4] If dust or aerosols are generated and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate particulate filter (e.g., P95 or P100) should be used.[1][2] | Minimizes inhalation of potentially harmful dust or vapors. |
| Footwear | Closed-toe, closed-heel shoes made of a chemically resistant material.[2][5] | Protects feet from spills. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational plan is critical for the safe handling of this compound.
1. Preparation:
-
Ensure the work area is clean and well-ventilated, preferably within a certified chemical fume hood.[1][4]
-
Locate the nearest safety shower and eyewash station before beginning work.[4]
-
Verify that all necessary PPE is available and in good condition.
2. Donning PPE:
-
Put on all required PPE as specified in the table above before handling the chemical.[1]
3. Weighing and Transfer:
-
Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure and contain any spills.[1]
-
Use non-sparking tools if the compound is a fine powder to avoid ignition sources.[6]
-
Moisten powders with a suitable solvent to reduce dust generation if appropriate for the experimental procedure.[6]
4. During Experimentation:
-
Avoid contact with skin, eyes, and clothing.[7]
-
Wash hands thoroughly after handling, even if gloves were worn.[6]
5. Accidental Release:
-
In case of a spill, ventilate the area and wear appropriate PPE.[6]
-
For solid spills, gently sweep or scoop the material into a labeled container for hazardous waste. Avoid creating dust.[4][6]
-
Clean the spill area with a damp cloth or paper towel, and place the cleaning materials in the hazardous waste container.[4]
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: Collect unused or contaminated solid this compound in a clearly labeled, sealed container for hazardous waste.[4]
-
Liquid Waste: Collect solutions containing the compound in a labeled container designated for liquid organic waste.
-
Contaminated Materials: Dispose of contaminated gloves, weighing papers, and other disposable materials in a designated solid hazardous waste container.[4]
2. Labeling:
-
Label all waste containers as "Hazardous Waste" and include the full chemical name: "this compound".[4]
3. Storage:
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[4]
-
Keep waste containers tightly closed.[6]
4. Final Disposal:
-
Dispose of all waste containing this compound in accordance with institutional, local, state, and federal regulations for chemical waste.[4][8]
-
Contact your institution's Environmental Health and Safety (EHS) office for specific procedures and to arrange for waste pickup.[4] Do not dispose of this chemical down the drain or in regular trash.[8]
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. hazmatschool.com [hazmatschool.com]
- 4. benchchem.com [benchchem.com]
- 5. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 6. BENZOPHENONE [terpconnect.umd.edu]
- 7. durhamtech.edu [durhamtech.edu]
- 8. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
